8-(Trifluoromethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUSUNIYLSPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505603 | |
| Record name | 8-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317-57-7 | |
| Record name | 8-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Physical and Chemical Characteristics of 8-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. The introduction of a trifluoromethyl group (-CF3) at the 8-position of the quinoline ring system significantly modulates its electronic and steric properties. This modification can enhance metabolic stability, improve membrane permeability, and alter receptor binding affinities, making 8-(Trifluoromethyl)quinoline a compound of considerable interest in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for designing synthetic and analytical methodologies.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds to provide a comparative reference.
Table 1: Physical Properties of this compound and Related Analogs
| Property | This compound | 7-(Trifluoromethyl)quinoline (for comparison) |
| Molecular Formula | C₁₀H₆F₃N | C₁₀H₆F₃N |
| Molecular Weight | 197.16 g/mol | 197.16 g/mol |
| Melting Point (°C) | 66 | 65-67 |
| Boiling Point (°C) | 243.7 at 760 mmHg | 236.6 at 762 Torr |
| pKa (predicted) | No data available | 2.55 |
Table 2: Spectral Data for Characterization
| Spectrum Type | Key Features and Observations (for related compounds) |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The trifluoromethyl group influences the chemical shifts of adjacent protons. For derivatives, specific proton signals will vary based on substitution.[1] |
| ¹³C NMR | The carbon of the trifluoromethyl group typically appears as a quartet due to C-F coupling. Aromatic carbons resonate in the range of 120-150 ppm.[3] |
| ¹⁹F NMR | A sharp singlet is expected for the -CF₃ group, with a chemical shift characteristic of its position on the quinoline ring. For an 8-CF3 derivative, a singlet around -58.7 ppm has been reported.[1] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 197. Fragmentation patterns would involve the loss of fluorine and other characteristic fragments of the quinoline ring. |
| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and strong C-F stretching bands. |
Solubility Profile
Quinoline itself is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[4] Derivatives of quinoline generally exhibit good solubility in common organic solvents such as ethanol, methanol, chloroform, and dimethyl sulfoxide (DMSO).[5] The introduction of the lipophilic trifluoromethyl group is expected to decrease aqueous solubility and enhance solubility in nonpolar organic solvents.
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, using appropriately substituted starting materials.[6][7][8]
Proposed Synthetic Protocol via Skraup Reaction:
The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[7]
-
Starting Materials:
-
2-Amino-benzotrifluoride
-
Glycerol
-
Nitrobenzene (as the oxidizing agent and solvent)
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (to moderate the reaction)
-
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Add ferrous sulfate to the acid.
-
Slowly and cautiously add a mixture of 2-amino-benzotrifluoride and nitrobenzene to the reaction vessel with stirring.
-
Gradually add glycerol to the mixture. The reaction is highly exothermic and should be controlled by external cooling if necessary.
-
Heat the reaction mixture to initiate the reaction. Once initiated, the reaction may proceed vigorously. Maintain the temperature at a controlled reflux.
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure completion.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Isolate the crude this compound by steam distillation or solvent extraction.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Logical Workflow for the Skraup Synthesis:
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
Mass Spectrometry (MS):
-
Technique: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry.
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.
-
Acquisition: Record the IR spectrum.
-
Analysis: Identify characteristic functional group frequencies.
-
Chemical Reactivity and Biological Significance
The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group and the basicity of the quinoline nitrogen.
-
Electrophilic Aromatic Substitution: The trifluoromethyl group is deactivating and meta-directing. Therefore, electrophilic substitution on the benzene ring is expected to be less favorable than in unsubstituted quinoline.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group can activate the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to it.
-
Coordination Chemistry: The nitrogen atom of the quinoline ring can act as a ligand to form coordination complexes with metal ions.
Biological Activity:
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2][9] The trifluoromethyl substituent can enhance these activities by increasing lipophilicity and metabolic stability.[2] While specific signaling pathways for this compound are not well-documented, quinoline scaffolds are known to interact with various biological targets, including DNA topoisomerases and protein kinases.[2]
Logical Relationship of Physicochemical Properties to Biological Activity:
Conclusion
This compound is a synthetically accessible and promising scaffold for the development of new therapeutic agents and functional materials. Its unique physicochemical properties, imparted by the trifluoromethyl group, warrant further investigation into its biological activities and potential applications. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in the field.
References
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 8-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 8-(trifluoromethyl)quinoline, a crucial heterocyclic motif in medicinal chemistry and drug development. The introduction of a trifluoromethyl group at the 8-position of the quinoline scaffold significantly influences its physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This document details established synthetic routes, provides in-depth experimental protocols, and presents quantitative data to facilitate the efficient synthesis of this important compound and its derivatives.
Core Synthesis Pathways
The synthesis of the this compound core primarily relies on classical quinoline synthesis methodologies, utilizing 2-(trifluoromethyl)aniline as the key starting material. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aniline precursor and the regioselectivity of the cyclization step. The most relevant and practiced methods include adaptations of the Combes, and Gould-Jacobs reactions.
Combes-type Synthesis for Substituted 8-(Trifluoromethyl)quinolines
A practical approach for generating substituted this compound derivatives involves the acid-catalyzed condensation of 2-(trifluoromethyl)aniline with a β-dicarbonyl compound. A notable example is the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol, which serves as a versatile intermediate for further functionalization.
Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol [1]
This protocol details the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol via a Combes-type reaction.
Materials:
-
2-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol).
-
Add polyphosphoric acid (4.0 g) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 3 hours under a nitrogen atmosphere.
-
After completion, cool the reaction and quench with ice water (50 mL).
-
Extract the product with dichloromethane (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the solid product.
Quantitative Data:
| Starting Material 1 | Starting Material 2 | Reagent | Temperature | Time | Product | Yield |
| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric acid | 120 °C | 3 h | 2,8-Bis(trifluoromethyl)-4-quinolinol | 23%[1] |
| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric acid | 150 °C | 3 h | 2,8-Bis(trifluoromethyl)-4-quinolinol | 91%[1] |
Functionalization of the Quinoline Core
The synthesized 2,8-bis(trifluoromethyl)-4-quinolinol can be further modified, for instance, by converting the hydroxyl group into a chloro group, which is a versatile handle for introducing various nucleophiles.
Experimental Protocol: Synthesis of 2,8-bis(trifluoromethyl)-4-chloroquinoline [2]
This protocol describes the conversion of 2,8-bis(trifluoromethyl)-4-hydroxyquinoline to its 4-chloro derivative.
Materials:
-
2,8-bis(trifluoromethyl)-4-hydroxyquinoline
-
Phosphorus trichloride (PCl₃)
-
Ice-water
-
12 N Sodium hydroxide solution
-
Methylene chloride
-
Sodium sulfate
Procedure:
-
In a suitable flask, reflux a mixture of 2,8-bis(trifluoromethyl)-4-hydroxyquinoline (40 parts) and phosphorus trichloride (100 parts by volume) for 8 hours.
-
Distill off the excess phosphorus trichloride.
-
Pour the residue onto ice-water (200 parts).
-
Adjust the pH to 12-13 with 12 N sodium hydroxide solution.
-
Extract the mixture with methylene chloride.
-
Dry the organic extract over sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Quantitative Data:
| Starting Material | Reagent | Time | Product | Yield | Melting Point |
| 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline | Phosphorus trichloride | 8 h | 2,8-bis-(trifluoromethyl)-4-chloroquinoline | 94%[2] | 40-42 °C[2] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the key synthetic transformations described above.
Logical Workflow for Synthesis and Functionalization
The overall workflow for producing functionalized this compound derivatives can be summarized in a logical sequence of steps, from the initial cyclization to subsequent modifications.
This guide provides foundational knowledge and practical protocols for the synthesis of this compound and its derivatives. Researchers are encouraged to adapt and optimize these methods based on their specific needs and available resources. The versatility of the quinoline core, combined with the unique properties imparted by the trifluoromethyl group, ensures that this scaffold will continue to be of high interest in the development of novel therapeutics.
References
Spectroscopic Profile of 8-(Trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-(Trifluoromethyl)quinoline, a significant fluorinated heterocyclic compound. Due to the limited availability of a complete, unified experimental dataset for this specific molecule, this document compiles predicted values based on published data for structurally related compounds, alongside generalized experimental protocols. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure and Spectroscopic Overview
This compound is a derivative of quinoline with a trifluoromethyl group substituted at the 8-position. This substitution significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
A general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
The molecular structure of this compound with the numbering convention used for NMR assignments is shown below.
An In-depth Technical Guide to the Starting Materials for the Synthesis of 8-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary starting materials and synthetic methodologies for the preparation of 8-(trifluoromethyl)quinoline, a significant heterocyclic compound in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this quinoline derivative a valuable scaffold in drug design. This document outlines the key synthetic pathways, complete with experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound predominantly commences from 2-(trifluoromethyl)aniline . This readily available starting material serves as the foundational building block for constructing the quinoline ring system through various classical organic reactions. The primary synthetic routes include the Gould-Jacobs reaction and the Skraup/Doebner-von Miller reaction.
Table 1: Key Starting Materials for this compound Synthesis
| Starting Material | Role in Synthesis | Supplier Examples |
| 2-(Trifluoromethyl)aniline | Provides the benzene ring and the trifluoromethyl group at the 8-position of the quinoline core. | Sigma-Aldrich, Combi-Blocks, Fluorochem |
| Diethyl ethoxymethylenemalonate (DEEM) | A three-carbon synthon used in the Gould-Jacobs reaction to form the pyridine ring. | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |
| Glycerol | A three-carbon source that dehydrates to form acrolein in the Skraup reaction. | Major chemical suppliers |
| Acrolein / Crotonaldehyde | α,β-Unsaturated carbonyl compounds for the Doebner-von Miller reaction. | Sigma-Aldrich, Alfa Aesar |
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the most common and effective methods for synthesizing this compound.
Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a widely used method for quinoline synthesis. It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chemical modifications are then required to yield the parent this compound.
Caption: Logical workflow for the multi-step Gould-Jacobs synthesis of this compound.
This protocol details the synthesis of the key intermediate, 4-hydroxy-8-(trifluoromethyl)quinoline, which is a crucial precursor to the final product.
-
Condensation: A mixture of 2-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate is heated. This reaction typically proceeds without a solvent.
-
Cyclization: The resulting intermediate, diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate, is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether and heated to a high temperature (typically around 250 °C) to induce thermal cyclization.
-
Saponification and Decarboxylation: The resulting ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is then saponified using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid derivative leads to decarboxylation, affording 4-hydroxy-8-(trifluoromethyl)quinoline[1].
| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield | Reference |
| 2-(Trifluoromethyl)aniline | Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Thermal cyclization in Dowtherm A | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | ~90% | [2] |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 10% Aqueous NaOH, then HCl | Reflux, then acidification | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | High | [2] |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | Heat | Thermal decarboxylation | 4-Hydroxy-7-(trifluoromethyl)quinoline | High | [2] |
Note: The cited data is for the 7-trifluoromethyl isomer, but the procedure is analogous for the 8-trifluoromethyl isomer.
The conversion of 4-hydroxy-8-(trifluoromethyl)quinoline to the parent this compound typically involves a dehydroxylation step, which can be achieved through methods such as conversion to a chloro-derivative followed by reductive dehalogenation.
Skraup/Doebner-von Miller Reaction Pathway
The Skraup and Doebner-von Miller reactions provide more direct routes to quinolines, though they often require harsh conditions and can lead to the formation of byproducts. These reactions involve the condensation of an aniline with an α,β-unsaturated carbonyl compound or its precursor.
Caption: General schemes for the Skraup and Doebner-von Miller syntheses of this compound.
-
Reaction Setup: 2-(Trifluoromethyl)aniline is dissolved in an acidic medium, typically hydrochloric acid.
-
Addition of Carbonyl Compound: An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) is added dropwise to the heated solution of the aniline hydrochloride[3].
-
Reaction and Workup: The mixture is refluxed for several hours. After cooling, the reaction is neutralized with a base, and the product is extracted with an organic solvent. Purification is typically achieved through distillation or column chromatography[3][4].
| Aniline Derivative | Carbonyl Compound | Acid Catalyst | Oxidizing Agent | Typical Yield | Reference |
| Substituted Anilines | Crotonaldehyde | HCl | (Often air) | Moderate to Good | [3][4] |
| Substituted Anilines | Acrolein (from Glycerol) | H2SO4 | Nitrobenzene | Variable | [5][6] |
Note: Yields can be highly variable depending on the specific substrates and reaction conditions.
Characterization of this compound
The structural confirmation of the synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.
Spectroscopic Data
-
¹H NMR: The aromatic protons of the quinoline core are expected to appear in the range of 7.0-9.0 ppm.
-
¹³C NMR: The carbon atoms of the quinoline ring will show signals in the aromatic region (typically 110-160 ppm). The trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₆F₃N, M.W. = 197.16 g/mol ) should be observed.
Conclusion
The synthesis of this compound is a well-established process, primarily relying on classical quinoline synthesis methodologies. The choice of starting material is centered around 2-(trifluoromethyl)aniline. The Gould-Jacobs pathway offers a reliable, multi-step approach that proceeds through a 4-hydroxyquinoline intermediate, while the Skraup and Doebner-von Miller reactions provide more direct but potentially lower-yielding routes. This guide provides the necessary foundational knowledge, including key starting materials, detailed experimental workflows, and comparative data, to enable researchers and professionals in the field of drug development to successfully synthesize this important fluorinated heterocyclic compound. Careful optimization of reaction conditions is recommended to achieve the best possible yields and purity.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
Commercial Availability and Technical Profile of 8-(Trifluoromethyl)quinoline: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 8-(Trifluoromethyl)quinoline is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the quinoline scaffold significantly alters its electronic properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These characteristics make trifluoromethyl-substituted quinolines, including the 8-substituted isomer, valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, key applications, and representative experimental protocols for this compound.
Commercial Suppliers
Sourcing high-quality this compound is crucial for reproducible research and development. Several chemical suppliers offer this compound, catering to various scales from research quantities to bulk manufacturing. Below is a summary of prominent commercial suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Matrix Scientific | This compound | 317-57-7 | C10H6F3N | 197.16 | Offers custom synthesis, bulk quotations, and specialty packaging.[3] |
| Chem-Impex | 4-Hydroxy-8-(trifluoromethyl)quinoline | 23779-96-6 | C10H6F3NO | 213.16 | A derivative, noted for its use as an intermediate in pharmaceuticals and as a fluorescent probe.[4] |
| LEAPChem | This compound-2-carboxylic acid | - | - | - | A trader providing a wide range of rare and innovative chemical products for research and bulk manufacturing.[5] |
| Various Suppliers | 8-Methyl-5-(trifluoromethyl)quinoline | 868668-58-0 | C11H8F3N | 211.2 | Listed as a protein degrader building block, for professional research use only.[6] |
Note: The availability of the parent compound versus its derivatives may vary. Researchers should verify with suppliers for current stock and specifications.
Physicochemical Properties
The physical and chemical characteristics of this compound and its derivatives are fundamental to their application in synthesis and biological assays.
| Property | Value | Compound | Source |
| CAS Number | 317-57-7 | This compound | [3] |
| Molecular Formula | C10H6F3N | This compound | [3] |
| Molecular Weight | 197.16 g/mol | This compound | [3] |
| MDL Number | MFCD09744668 | This compound | [3] |
| Hazard | Irritant | This compound | [3] |
| Melting Point | 171-177 °C | 4-Hydroxy-8-(trifluoromethyl)quinoline | [4] |
| Appearance | Off-white amorphous powder | 4-Hydroxy-8-(trifluoromethyl)quinoline | [4] |
| Storage | 0-8°C | 4-Hydroxy-8-(trifluoromethyl)quinoline | [4] |
Applications in Research and Drug Development
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[7][8][9][10] The addition of a trifluoromethyl group can enhance the pharmacological profile of these molecules.[11]
-
Antiviral Agents: Trifluoromethylated quinoline derivatives have shown significant potential as antiviral agents. For instance, 2,8-bis(trifluoromethyl)quinoline derivatives have been investigated for their ability to inhibit Zika Virus (ZIKV) replication in vitro, with some compounds showing potency several times higher than the antimalarial drug mefloquine.[7]
-
Antimalarial and Anticancer Activity: Quinoline derivatives are foundational to antimalarial drugs like chloroquine and mefloquine.[10][12] The trifluoromethyl group is a common feature in modern antimalarial candidates.[12] Furthermore, these scaffolds are used to develop anticancer agents, with compounds like 4-Amino-8-(trifluoromethyl)quinoline serving as key intermediates in their synthesis.[2][8][12]
-
Antifungal and Agrochemicals: Beyond pharmaceuticals, trifluoromethyl-substituted quinolines are explored in agrochemical research.[4] They can act as potent fungicides or herbicides by disrupting biological processes in target organisms.[4][13]
-
Building Block for Complex Molecules: As a versatile intermediate, this compound is used in the synthesis of more complex heterocyclic systems, such as quinolino[8,7-h]quinolines.[14]
-
Materials Science: The unique properties imparted by the trifluoromethyl group make these compounds suitable for developing advanced materials, including polymers and coatings with enhanced thermal and chemical resistance.[2]
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research. Below is a representative synthetic protocol for a related derivative, illustrating the general chemistry involved.
Synthesis of Trifluoromethyl Derivatives of Quinoline via Intramolecular Aza-Wittig Reaction
This protocol is adapted from a method for synthesizing trifluoromethyl derivatives of quinoline from phenethylphosphonium salts bearing a trifluoroacetamide group.[15]
Objective: To synthesize an this compound derivative through cyclization.
Materials:
-
Triphenyl(2-(2,2,2-trifluoroacetamido)phenethyl)phosphonium bromide (Starting material)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (solvent)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexane for elution
Procedure:
-
A mixture of the starting phosphonium salt (e.g., 300 mg, 0.57 mmol) and DBU (0.16 mL, 1.14 mmol) is prepared in toluene (6 mL) in a reaction flask.[15]
-
The mixture is stirred under reflux for 24 hours.[15]
-
After the reaction period, the flask is cooled to room temperature.[15]
-
The solvent (toluene) is removed under reduced pressure using a rotary evaporator.[15]
-
The resulting residue is purified by silica gel column chromatography.[15]
-
The column is eluted with a solvent mixture, for example, EtOAc/hexane (1/40), to isolate the desired quinoline product.[15]
Characterization: The final product structure and purity would be confirmed using analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy
-
¹⁹F NMR spectroscopy
-
High-Resolution Mass Spectrometry (HRMS)
Visualized Workflows and Pathways
Diagrams are essential for conceptualizing complex chemical processes. The following Graphviz diagrams illustrate a general synthesis workflow and a logical relationship in the application of these compounds.
Caption: General workflow for the synthesis of bioactive trifluoromethyl-quinoline derivatives.
Caption: Relationship between the -CF3 group's properties and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 317-57-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Different biological activities of quinoline [wisdomlib.org]
- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Advent of a Key Building Block: The Historical Context of 8-(Trifluoromethyl)quinoline's Discovery
A deep dive into the mid-20th century's burgeoning field of organofluorine chemistry reveals the origins of 8-(trifluoromethyl)quinoline, a compound that has become a cornerstone in the development of pharmaceuticals and functional materials. While a singular, seminal publication announcing its discovery remains elusive in readily available literature, the historical trajectory of synthetic organic chemistry strongly points to its emergence from the application of established reactions to novel fluorinated starting materials, likely in the late 1950s or early 1960s.
The post-war era witnessed a surge in the exploration of fluorine-containing organic molecules, driven by the unique and often transformative effects of fluorine and trifluoromethyl groups on the physical, chemical, and biological properties of compounds. The trifluoromethyl group, in particular, was recognized for its ability to enhance metabolic stability, lipophilicity, and receptor binding affinity, making it a highly desirable substituent in the design of new bioactive agents.
The synthesis of the quinoline core, a privileged scaffold in medicinal chemistry, was well-established by this time, with the Skraup reaction, first reported in 1880, being a robust and widely used method. This reaction, involving the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, provided a direct route to the quinoline ring system.
It is within this context that the first synthesis of this compound was most likely achieved. The key starting material, 2-aminobenzotrifluoride (o-(trifluoromethyl)aniline), became accessible through advances in industrial fluorine chemistry. The application of the classical Skraup reaction to this novel fluorinated aniline would have been a logical and anticipated step for chemists exploring the synthesis of new trifluoromethyl-substituted heterocycles. Pioneering work in this area was notably conducted by scientists in the Soviet Union, including the prolific L. M. Yagupol'skii, who published extensively on the synthesis and properties of aromatic compounds bearing fluorine-containing substituents.
The Likely Genesis: A Skraup Synthesis Approach
The most probable inaugural synthesis of this compound involved the reaction of 2-aminobenzotrifluoride with glycerol. The reaction is notoriously vigorous and requires careful control.
Experimental Protocol: Plausible First Synthesis via Skraup Reaction
The following protocol is a representative procedure for the Skraup synthesis of this compound, based on established methodologies for this reaction.
Materials:
-
2-Aminobenzotrifluoride
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
-
Sodium hydroxide (NaOH) solution (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A mixture of 2-aminobenzotrifluoride, glycerol, and the oxidizing agent is carefully prepared in a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Concentrated sulfuric acid is added slowly and cautiously to the mixture with cooling, as the initial phase of the reaction can be highly exothermic. Ferrous sulfate can be added to moderate the reaction.
-
Heating: The reaction mixture is then heated, often to temperatures in the range of 120-150°C. The reaction is typically refluxed for several hours to ensure complete cyclization.
-
Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a solution of sodium hydroxide.
-
Extraction: The aqueous mixture is then extracted with an organic solvent to isolate the crude this compound.
-
Purification: The combined organic extracts are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by distillation or chromatography, to yield pure this compound.
Quantitative Data
| Parameter | Expected Value | Notes |
| Yield | 30-50% | The Skraup reaction is known for moderate yields, often accompanied by the formation of tarry by-products. |
| Boiling Point | 220-230 °C | Estimated based on the boiling points of quinoline and other trifluoromethylated aromatic compounds. |
| Melting Point | Not applicable (liquid at room temp) | This compound is expected to be a liquid at standard conditions. |
| ¹H NMR | Complex multiplet | The aromatic protons would exhibit characteristic shifts and coupling patterns in the downfield region (δ 7.0-9.0 ppm). |
| ¹⁹F NMR | Singlet | A single resonance would be expected for the CF₃ group, likely in the region of -60 to -70 ppm relative to a standard. |
Visualizing the Discovery Pathway
The logical progression from available starting materials to the synthesis and characterization of this compound can be visualized as a structured workflow.
Caption: Logical workflow for the discovery of this compound.
The synthesis itself follows a well-established mechanism for the Skraup reaction.
Caption: Plausible Skraup reaction pathway for this compound.
Review of 8-(Trifluoromethyl)quinoline and its derivatives
An In-depth Technical Guide to 8-(Trifluoromethyl)quinoline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] The introduction of a trifluoromethyl (CF3) group, particularly at the 8-position, significantly modulates the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This strategic modification has led to the development of this compound derivatives with a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, antifungal, and larvicidal properties.[1][5][6][7] This technical guide provides a comprehensive overview of the synthesis, physical properties, and biological applications of this compound and its derivatives, presenting key data, experimental protocols, and workflow visualizations to support ongoing research and drug development efforts.
Core Physical and Chemical Properties
The trifluoromethyl group is a strong electron-withdrawing group that significantly influences the electronic and steric properties of the quinoline ring. This substitution can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. Furthermore, the high lipophilicity of the CF3 group can improve a molecule's ability to cross biological membranes.
Table 1: Physical Properties of Trifluoromethyl-Substituted Quinolines
| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP | Reference |
| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62 | - | - | - | [4] |
| 6-(Trifluoromethyl)quinoline | 6-CF3 | - | - | - | 3.25 | [4] |
| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67 | 236.6 (at 762 Torr) | 2.55 | - | [4] |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reactions starting from commercially available precursors. A common strategy involves the synthesis of a core intermediate which is then further functionalized.
General Synthesis Workflow
A general workflow for synthesizing derivatives of this compound often starts with a key intermediate, such as 4-chloro-8-(trifluoromethyl)quinoline, which can then be modified. For example, the synthesis of aryl hydrazone derivatives proceeds through a condensation reaction.
Caption: General synthesis workflow for aryl hydrazone derivatives of this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of 4-Hydrazinyl-8-(trifluoromethyl)quinoline (Intermediate 5) [5]
-
Reactants: 4-Chloro-8-(trifluoromethyl)quinoline (1 eq) and hydrazine hydrate (1.2 eq).
-
Solvent: Ethanol.
-
Procedure: The reactants are mixed in ethanol and refluxed. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is purified, typically by recrystallization.
-
Characterization: The structure of the intermediate is confirmed using ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy. The ¹H-NMR spectrum is expected to show a broad singlet for the NH₂ protons around δ 4.50 ppm and multiplets for the quinoline and NH protons between δ 7.47 and 8.73 ppm.[5]
Protocol 2.2.2: Synthesis of (E)-4-(2-Benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives (6a-i) [5]
-
Reactants: 4-Hydrazinyl-8-(trifluoromethyl)quinoline (1 eq) and various substituted benzaldehydes (1 eq).
-
Solvent: Ethanol.
-
Procedure: The intermediate and the respective substituted benzaldehyde are dissolved in ethanol and refluxed.
-
Work-up: Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
-
Characterization: The final products are characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, the ¹⁹F NMR spectrum for these derivatives typically shows a sharp singlet around δ –58.7 ppm, corresponding to the CF₃ group.[5]
Biological Activities and Applications
Derivatives of this compound have been investigated for a wide range of pharmacological activities, demonstrating their potential as scaffolds for drug discovery.
Larvicidal Activity
A series of aryl hydrazones derived from this compound were tested for their larvicidal activity against Anopheles arabiensis, a major malaria vector.
Table 2: Larvicidal Activity of this compound Aryl Hydrazone Derivatives
| Compound | Substituent on Benzylidene Ring | Larvicidal Activity | Key Findings | Reference |
| 6a | 3-Bromo-4-fluoro | Highest activity | Caused significant mortality in Anopheles arabiensis larvae. | [5] |
| 6d | 3-Bromo-4-methoxy | Moderate activity | Crystal structure determined by XRD, revealing key intermolecular interactions. | [5] |
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were also calculated for these compounds to evaluate their drug-likeness.[5]
Antimalarial Activity
The quinoline core is famous for its role in antimalarial drugs like chloroquine and mefloquine.[1][7] The introduction of trifluoromethyl groups has been a key strategy in developing new antimalarial agents to combat drug resistance.
Caption: Diverse biological activities of this compound derivatives.
Notably, 2,8-bis(trifluoromethyl)quinoline derivatives have shown potent activity against Zika virus (ZIKV) replication in vitro.[7] Some of these compounds exhibited efficacy several times higher than mefloquine, which is also known to inhibit ZIKV.[7]
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents.[1][2] For instance, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline was identified as a novel anticancer agent that inhibits c-Met kinase.[2]
Antifungal Activity
Fluorinated quinoline analogs have been synthesized and tested for their antifungal activity against various phytopathogenic fungi.[6] While the specific derivatives in the cited study were 8-fluoroquinolines, the principle of using fluorine substitution to enhance bioactivity is directly relevant to trifluoromethylated quinolines.
Characterization and Analysis Protocols
Accurate characterization is crucial for confirming the structure and purity of synthesized compounds.
Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
Purpose: To elucidate the molecular structure of the synthesized compounds.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectra Acquired:
-
¹H NMR: Provides information about the number and environment of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton.
-
¹⁹F NMR: Specifically used to confirm the presence and environment of the trifluoromethyl group. A singlet at approximately -58 to -59 ppm is characteristic of the CF₃ group in many this compound derivatives.[5]
-
Protocol 4.2: High-Resolution Mass Spectrometry (HRMS) [5]
-
Purpose: To determine the precise molecular weight and elemental composition of the compound.
-
Instrumentation: An HRMS instrument, often using Electrospray Ionization (ESI).
-
Procedure: A dilute solution of the sample is introduced into the instrument.
-
Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated value for the proposed molecular formula to confirm the compound's identity.
Protocol 4.3: Lipophilicity (logP) Determination [4]
-
Purpose: To measure the lipophilicity of a compound, a key predictor of its pharmacokinetic properties.
-
Method: Shake-flask method using an n-octanol/water system.
-
Procedure: a. Prepare a mutually saturated two-phase system of n-octanol and water. b. Dissolve a known amount of the compound in one phase. c. Mix the two phases vigorously in a separatory funnel until equilibrium is reached. d. Allow the phases to separate completely. e. Measure the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The unique properties imparted by the CF₃ group have enabled the development of derivatives with potent and diverse biological activities. The synthetic routes are generally accessible, allowing for the creation of libraries of compounds for screening. This guide has summarized the key synthetic strategies, physical properties, and biological applications, providing a solid foundation for researchers and drug development professionals working with this important class of molecules. Future work will likely focus on optimizing the known activities, exploring new therapeutic areas, and developing a deeper understanding of the structure-activity relationships that govern the efficacy of these compounds.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Landscape of 8-(Trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Trifluoromethyl)quinoline stands as a pivotal scaffold in medicinal chemistry and materials science. The introduction of the trifluoromethyl group at the 8-position of the quinoline ring system profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and electron density distribution. These modifications can significantly impact biological activity and molecular interactions, making a thorough understanding of its three-dimensional structure and conformational preferences essential for rational drug design and the development of novel functional materials. This technical guide provides an in-depth analysis of the molecular structure and conformation of this compound, drawing upon experimental data from key derivatives and computational modeling to elucidate the core structural features of this important molecule.
Molecular Structure and Conformation
While a crystal structure for the parent this compound is not publicly available, extensive structural data from its derivatives, such as arylhydrazones and biquinoline systems, provide a clear picture of its molecular geometry. The core quinoline ring system is essentially planar, a characteristic feature of aromatic bicyclic systems.[1][2]
The defining feature is the orientation of the trifluoromethyl (-CF3) group relative to the quinoline plane. In the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-8-(trifluoromethyl)quinoline-4-carbohydrazide, the trifluoromethyl group is observed to lie within the mean plane of the quinoline ring.[1] This planarity is evidenced by the torsion angles N1-C1-C2-C10 and C4-C3-C2-C10, which are -2.5(6)° and 179.8(5)° respectively, indicating a high degree of coplanarity.[1] This preferred conformation is likely a result of the electronic interactions between the fluorine atoms and the aromatic system, as well as the minimization of steric hindrance with the adjacent peri-hydrogen atom.
Table 1: Selected Bond Lengths from a Derivative of this compound
| Bond | Length (Å)[1] |
| C1 - N1 | 1.375(5) |
| C1 - C2 | 1.411(6) |
| C2 - C3 | 1.362(6) |
| C3 - C4 | 1.411(6) |
| C4 - C9 | 1.415(5) |
| C5 - C6 | 1.365(6) |
| C6 - C7 | 1.405(6) |
| C7 - C8 | 1.369(6) |
| C8 - C9 | 1.416(5) |
| C8 - C10 | 1.498(6) |
| C10 - F1 | 1.331(5) |
| C10 - F2 | 1.329(5) |
| C10 - F3 | 1.332(5) |
| N1 - C9 | 1.317(5) |
Data from the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-8-(trifluoromethyl)quinoline-4-carbohydrazide.
Table 2: Selected Bond Angles from a Derivative of this compound
| Angle | Degrees (°)[1] |
| N1 - C1 - C2 | 121.7(4) |
| C1 - C2 - C3 | 120.5(4) |
| C2 - C3 - C4 | 119.7(4) |
| C3 - C4 - C9 | 118.0(4) |
| C5 - C6 - C7 | 120.7(4) |
| C6 - C7 - C8 | 121.1(4) |
| C7 - C8 - C9 | 117.8(4) |
| C7 - C8 - C10 | 119.8(4) |
| C9 - C8 - C10 | 122.4(4) |
| F1 - C10 - F2 | 106.3(4) |
| F1 - C10 - F3 | 106.4(4) |
| F2 - C10 - F3 | 106.2(4) |
| C1 - N1 - C9 | 117.5(4) |
| C4 - C9 - N1 | 122.5(4) |
| C4 - C9 - C8 | 119.0(4) |
| N1 - C9 - C8 | 118.5(4) |
Data from the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-8-(trifluoromethyl)quinoline-4-carbohydrazide.
Table 3: Selected Torsion Angles from a Derivative of this compound
| Dihedral Angle | Degrees (°)[1] |
| N1 - C1 - C2 - C3 | -1.0(7) |
| C2 - C1 - N1 - C9 | 0.3(6) |
| C1 - C2 - C3 - C4 | 0.5(7) |
| C2 - C3 - C4 - C9 | 0.4(7) |
| C3 - C4 - C9 - N1 | -0.6(6) |
| C3 - C4 - C9 - C8 | 179.0(4) |
| C5 - C6 - C7 - C8 | 0.4(7) |
| C6 - C7 - C8 - C9 | 0.5(6) |
| C6 - C7 - C8 - C10 | -179.8(4) |
| C7 - C8 - C9 - C4 | -0.8(6) |
| C7 - C8 - C9 - N1 | 179.6(4) |
| C10 - C8 - C9 - C4 | 179.5(4) |
| C10 - C8 - C9 - N1 | -0.1(6) |
| C1 - N1 - C9 - C4 | -0.2(6) |
| C1 - N1 - C9 - C8 | -179.8(4) |
Data from the crystal structure of (E)-N'-(3-bromo-4-methoxybenzylidene)-8-(trifluoromethyl)quinoline-4-carbohydrazide.
Experimental Protocols
The structural characterization of this compound and its derivatives relies on a combination of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) provides the most definitive insight into the solid-state structure of a molecule.
Methodology:
-
Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or toluene).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 293 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
References
Solubility Profile of 8-(Trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 8-(trifluoromethyl)quinoline in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, predicted behavior based on structurally similar compounds, and detailed experimental protocols for determining solubility in a laboratory setting.
Core Concepts: Understanding the Solubility of Quinoline Derivatives
Quinoline and its derivatives are aromatic heterocyclic compounds that generally exhibit good solubility in a range of organic solvents.[1][2] This characteristic is attributed to their predominantly hydrophobic bicyclic structure.[3] The introduction of a trifluoromethyl (-CF3) group, as in this compound, can significantly influence the molecule's physicochemical properties, including its lipophilicity and crystal lattice energy, which in turn affect its solubility.[4] While the -CF3 group is strongly electron-withdrawing and can impact intermolecular interactions, specific solubility data for many substituted quinolines, including the 8-trifluoromethyl variant, is not widely published.[3]
Qualitative Solubility Summary
-
High Solubility is expected in:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and acetone.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform.[5]
-
Aromatic Hydrocarbons: Toluene and benzene.
-
-
Moderate to Good Solubility is expected in:
-
Alcohols: Methanol and ethanol.
-
-
Low to Negligible Solubility is expected in:
-
Water: Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water.[2] The hydrophobic nature of the quinoline core and the trifluoromethyl group suggests that this compound will have very low aqueous solubility.[3]
-
Non-polar Aliphatic Hydrocarbons: Hexane and heptane.
-
Data Presentation
A thorough literature search did not yield specific quantitative solubility data for this compound. For structurally related compounds, such as other trifluoromethyl-substituted quinolines, physical property data like melting and boiling points are available, but solubility values are often not reported.[4][6][7] Safety Data Sheets for similar compounds also frequently state that solubility data is "not available."
Table 1: Quantitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | 25 | Data Not Available | Data Not Available | Data Not Available |
| Acetone | 25 | Data Not Available | Data Not Available | Data Not Available |
| Dichloromethane | 25 | Data Not Available | Data Not Available | Data Not Available |
| Toluene | 25 | Data Not Available | Data Not Available | Data Not Available |
| Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Data Not Available |
| n-Hexane | 25 | Data Not Available | Data Not Available | Data Not Available |
| Water | 25 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following generalized protocol for the equilibrium solubility method is recommended. This method is based on creating a saturated solution and subsequently quantifying the concentration of the dissolved compound.
Materials and Equipment:
-
This compound
-
Selected analytical grade solvents
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
Procedure:
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
Analyze the calibration standards using a validated HPLC method to generate a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.
-
Securely seal the vials to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Processing:
-
After equilibration, carefully remove the vials from the shaker. Allow any undissolved solid to settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the previously prepared calibration curve.
-
Analyze the diluted sample using the same validated HPLC method used for the calibration standards.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the solubility of a compound such as this compound.
References
Methodological & Application
Application Note and Synthesis Protocol for 8-(Trifluoromethyl)quinoline Derivatives
This document provides detailed protocols for the synthesis of 8-(trifluoromethyl)quinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. The following sections outline two distinct synthesis methods for preparing functionalized 8-(trifluoromethyl)quinolines.
Protocol 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol
This protocol details the acid-catalyzed cyclization of 2-(Trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield 2,8-Bis(trifluoromethyl)-4-quinolinol.
Experimental Protocol
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)aniline (77.6 mmol) and ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (637.7 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 150 °C and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it slowly into ice-cold distilled water with vigorous stirring. This will cause a yellow precipitate to form.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water to yield the final product as a yellow solid.[1]
Reaction Workflow
Caption: Workflow for the synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol.
Data Summary
| Starting Material A | Starting Material B | Catalyst/Solvent | Temperature | Time | Product | Yield | Melting Point |
| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric Acid | 150 °C | 3 h | 2,8-Bis(trifluoromethyl)-4-quinolinol | 91% | 128-130 °C |
Table 1: Summary of reaction conditions and yield for the synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol.[1]
Protocol 2: Synthesis of (E)-4-(2-Benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives
This protocol involves a two-step synthesis. First, an intermediate, 4-hydrazinyl-8-(trifluoromethyl)quinoline, is prepared. This intermediate is then reacted with various substituted benzaldehydes to produce the final derivatives.
Experimental Protocol
Step 1: Synthesis of 4-Hydrazinyl-8-(trifluoromethyl)quinoline (Intermediate 5)
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-8-(trifluoromethyl)quinoline (4) in ethanol.
-
Reagent Addition: Add hydrazine hydrate to the solution.
-
Reaction: Reflux the mixture. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture and isolate the intermediate product (5).[2]
Step 2: Synthesis of (E)-4-(2-Benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives (6a-i)
-
Reaction Setup: Dissolve the intermediate 4-hydrazinyl-8-(trifluoromethyl)quinoline (5) in ethanol in a round-bottom flask.
-
Reagent Addition: Add a selected substituted benzaldehyde to the solution.
-
Reaction: Reflux the mixture to form the final (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivative.[2]
-
Purification: After cooling, the product can be purified by recrystallization or column chromatography.
Synthesis Pathway
References
Application Notes and Protocols for the Friedländer Synthesis of 8-(Trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 8-(trifluoromethyl)quinoline derivatives, a class of compounds with significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The Friedländer synthesis, a classic and versatile method for constructing the quinoline scaffold, is a key strategy for accessing these valuable molecules.[1][2] This document details two distinct protocols for the synthesis of quinolines bearing a trifluoromethyl group, summarizes key quantitative data, and illustrates the synthetic workflows and a relevant biological signaling pathway.
Application Notes
The introduction of a trifluoromethyl (-CF3) group at the 8-position of the quinoline core significantly influences the molecule's physicochemical and pharmacological properties. This substitution can lead to enhanced biological activity, making these derivatives promising candidates for drug discovery programs.[3]
Key Applications:
-
Antimalarial Agents: Trifluoromethyl-substituted quinolines have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[3] The mechanism of action is believed to involve the inhibition of heme polymerization in the parasite's food vacuole, leading to the accumulation of toxic heme and subsequent parasite death.[4]
-
Antiviral Agents: Notably, 2,8-bis(trifluoromethyl)quinoline derivatives have shown significant in vitro activity against the Zika virus (ZIKV).[5] These compounds have been found to be more potent than the antimalarial drug mefloquine in inhibiting ZIKV replication.[5] The exact mechanism is still under investigation but is thought to involve the disruption of early stages of the viral replication cycle.
-
Oncology: The quinoline scaffold is a common feature in many anticancer agents. The addition of a trifluoromethyl group can enhance the antitumor properties of these compounds.
-
Agrochemicals: Quinoline derivatives are also utilized in the development of new pesticides and herbicides.
The Friedländer synthesis provides a direct and efficient route to polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] Variations of this method, including domino reactions, allow for the synthesis of a diverse range of trifluoromethyl-substituted quinolines.[6]
Experimental Protocols
Protocol 1: Domino Nitro Reduction-Friedländer Heterocyclization for the Synthesis of Ethyl 2-(Trifluoromethyl)quinoline-3-carboxylate
This protocol describes a one-pot synthesis of a 2-(trifluoromethyl)quinoline derivative starting from a 2-nitrobenzaldehyde. The in situ reduction of the nitro group to an amine is immediately followed by the Friedländer condensation.[6]
Materials:
-
2-Nitrobenzaldehyde
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2-nitrobenzaldehyde (1.0 mmol) and ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol) in glacial acetic acid (5 mL), add iron powder (3.0 mmol).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-(trifluoromethyl)quinoline-3-carboxylate.
Protocol 2: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol via Condensation Reaction
This protocol details the synthesis of a quinoline with trifluoromethyl groups at both the 2- and 8-positions, starting from 2-(trifluoromethyl)aniline. This reaction proceeds via a cyclization-condensation pathway.[7]
Materials:
-
2-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA)
-
Ice-cold distilled water
Procedure:
-
In a round-bottom flask, add polyphosphoric acid (approximately 10 g).
-
To the PPA, add 2-(trifluoromethyl)aniline (10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (10 mmol).
-
Heat the reaction mixture with stirring at 150 °C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture into a beaker containing ice-cold distilled water with vigorous stirring.
-
A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold distilled water.
-
Dry the product under vacuum to yield 2,8-bis(trifluoromethyl)-4-quinolinol.
Data Presentation
Table 1: Quantitative Data for Protocol 1
| Parameter | Value | Reference |
| Reactant 1 | 2-Nitrobenzaldehyde | [6] |
| Reactant 2 | Ethyl 4,4,4-trifluoroacetoacetate | [6] |
| Product | Ethyl 2-(trifluoromethyl)quinoline-3-carboxylate | [6] |
| Yield | 90% | [6] |
| Reaction Time | 4-6 hours | [6] |
| Temperature | Room Temperature | [6] |
Table 2: Quantitative Data for Protocol 2
| Parameter | Value | Reference |
| Reactant 1 | 2-(Trifluoromethyl)aniline | [7] |
| Reactant 2 | Ethyl 4,4,4-trifluoroacetoacetate | [7] |
| Product | 2,8-Bis(trifluoromethyl)-4-quinolinol | [7] |
| Yield | 91% | [7] |
| Reaction Time | 3 hours | [7] |
| Temperature | 150 °C | [7] |
Visualizations
Caption: Workflow for Domino Nitro Reduction-Friedländer Synthesis.
Caption: Inhibition of Heme Polymerization by Trifluoromethylquinolines.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Skraup Synthesis of Substituted 8-(Trifluoromethyl)quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines substituted with a trifluoromethyl (CF₃) group, particularly at the 8-position, are of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and bioavailability of molecules. 8-(Trifluoromethyl)quinoline is a key scaffold in various pharmacologically active compounds. The Skraup synthesis, a classic method for quinoline synthesis, offers a direct route to this important heterocyclic system from readily available starting materials.[1][2] This document provides detailed application notes and a representative protocol for the synthesis of substituted 8-(trifluoromethyl)quinolines via the Skraup reaction.
Data Presentation
The yield of the Skraup synthesis is highly dependent on the nature of the substituents on the aniline starting material. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups, such as the trifluoromethyl group, can deactivate the aromatic ring towards electrophilic substitution, often resulting in lower yields and requiring more forcing reaction conditions. The following table summarizes reported yields for the Skraup synthesis with various substituted anilines to provide a comparative overview.
| Starting Aniline | Substituent | Oxidizing Agent | Yield (%) | Reference |
| Aniline | H | Nitrobenzene | 84-91 | [1] |
| m-Nitroaniline | m-NO₂ | Arsenic Acid | Mixture of 5- and 7-nitroquinolines | [3] |
| m-Aminophenol | m-OH | Arsenic Acid | Moderate | [3] |
| m-Toluidine | m-CH₃ | Arsenic Acid | Good | [3] |
| 3-Nitro-4-aminoanisole | 4-OCH₃, 3-NO₂ | Arsenic pentoxide | Not specified | [1] |
Experimental Protocols
Representative Skraup Synthesis of this compound
This protocol is a representative procedure adapted from classical Skraup synthesis methods for substituted anilines.[1] Given the electron-withdrawing nature of the trifluoromethyl group, the reaction may require higher temperatures and longer reaction times than the synthesis of unsubstituted quinoline.
Materials:
-
2-Aminobenzotrifluoride
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Arsenic pentoxide or Nitrobenzene (as oxidizing agent)
-
Ferrous sulfate heptahydrate (optional, as a moderator)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane or other suitable organic solvent (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Steam distillation apparatus (optional, for purification)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 2-aminobenzotrifluoride.
-
Reagent Addition: With vigorous stirring, add anhydrous glycerol to the flask. If using, add ferrous sulfate heptahydrate as a moderator at this stage.
-
Acid Addition: Slowly and carefully, add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature of the mixture will rise. Maintain controlled addition to keep the temperature manageable.
-
Heating: Gently heat the reaction mixture using a heating mantle. The reaction is often vigorous, and once it commences, the external heating should be removed. The exothermic nature of the reaction may sustain boiling for some time.[4]
-
Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The exact time and temperature will need to be optimized for this specific substrate.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the exothermic neutralization.
-
The crude this compound will separate as an oil or precipitate as a solid.
-
-
Purification:
-
The crude product can be purified by steam distillation.[1] The quinoline is volatile with steam and will co-distill.
-
Alternatively, the product can be extracted with an organic solvent such as dichloromethane.
-
The combined organic extracts are then washed with water and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualization
Skraup Synthesis Reaction Mechanism
The Skraup synthesis proceeds through a series of steps initiated by the dehydration of glycerol to acrolein.[5][6]
Caption: Reaction mechanism of the Skraup synthesis.
Experimental Workflow for Skraup Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. 88. The Skraup reaction with m-substituted anilines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of 8-(Trifluoromethyl)quinoline by Crystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(Trifluoromethyl)quinoline is a crucial building block in medicinal chemistry and materials science, valued for the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1] The purity of this compound is paramount for reliable downstream applications. This document provides a detailed protocol for the purification of this compound using crystallization, a robust and scalable technique for achieving high purity. The protocol outlines methods for solvent selection, crystal formation, and subsequent purity analysis.
Introduction
Crystallization is a fundamental purification technique in chemistry, relying on the differential solubility of a compound and its impurities in a given solvent system. For quinoline derivatives, crystallization is an effective method to remove byproducts from synthesis, such as starting materials and isomers.[2][3] The success of crystallization is highly dependent on the choice of solvent, temperature, and the method of inducing supersaturation. This application note details a systematic approach to developing a crystallization protocol for this compound.
Data Presentation
Effective solvent selection is critical for successful crystallization. An ideal solvent will dissolve the compound readily at an elevated temperature but have limited solubility at lower temperatures, allowing for high recovery of the purified material. The following table summarizes solvents commonly used for quinoline derivatives and their potential applicability for the crystallization of this compound.[4][5]
| Solvent System | Suitability for Dissolution (at elevated temperature) | Suitability for Crystal Formation (at reduced temperature) | Notes |
| Single Solvents | |||
| Ethanol | High | Moderate to Low | Often a good starting point for quinoline derivatives.[5] |
| Methanol | High | Moderate to Low | Similar to ethanol, may require cooling to lower temperatures. |
| Isopropanol | Moderate to High | Moderate | Slower evaporation rate than ethanol or methanol can lead to larger crystals. |
| Acetonitrile | High | Moderate | Can be effective, sometimes used in combination with an anti-solvent.[6] |
| Toluene | Moderate to High | Moderate | Good for less polar impurities. |
| Heptane/Hexane | Low | High (as anti-solvent) | Compound is likely poorly soluble, making them good anti-solvents.[2] |
| Dichloromethane | High | Low | High volatility and solvency may make it a poor choice for single-solvent crystallization.[5] |
| Water | Very Low | High (as anti-solvent) | This compound is expected to have low aqueous solubility.[7] |
| Solvent/Anti-Solvent Systems | |||
| Ethanol/Water | High (in Ethanol) | High | A common and effective system. Water acts as the anti-solvent. |
| Toluene/Heptane | High (in Toluene) | High | Effective for compounds soluble in aromatic solvents but not alkanes. |
| Dichloromethane/Hexane | High (in Dichloromethane) | High | Good for removing non-polar impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization by Slow Cooling
This protocol is a standard method for purifying solid compounds.
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a selected solvent (e.g., ethanol) at its boiling point.[2] This is achieved by adding small portions of the hot solvent to the compound until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed crystallization dish or flask.[2] This step prevents premature crystallization on the filter paper.
-
Crystal Formation: Cover the flask or dish with a watch glass and allow it to cool slowly to room temperature. To promote further crystallization, the vessel can then be placed in an ice bath or a refrigerator. Slow cooling generally results in the formation of larger, purer crystals.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of this compound is 66°C.[8]
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in a solvent even at low temperatures.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol or dichloromethane) at room temperature.[2]
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., water or heptane) dropwise to the solution while stirring until the solution becomes slightly turbid.[2]
-
Crystal Formation: Add a few more drops of the "good" solvent until the turbidity just disappears. Cover the vessel and allow it to stand undisturbed. Crystals should form as the solvent system slowly reaches a point of supersaturation.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.
Purity Assessment
The purity of the crystallized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for determining purity and identifying any remaining impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and assess purity.[10]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in selecting a crystallization method.
Caption: Experimental workflow for the purification of this compound by slow cooling crystallization.
Caption: Logic diagram for selecting a suitable crystallization method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. This compound | 317-57-7 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Column Chromatography of 8-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and a generalized protocol for the purification of 8-(trifluoromethyl)quinoline using column chromatography. The conditions presented are based on established methods for closely related trifluoromethyl-substituted quinolines and serve as a robust starting point for method development.
Data Presentation: Comparative Chromatography Conditions
A survey of literature for the purification of trifluoromethyl-substituted quinolines and related compounds reveals a consistent reliance on normal-phase chromatography using silica gel. The following table summarizes typical conditions, providing a comparative basis for the purification of this compound.
| Compound | Stationary Phase | Mobile Phase | Elution Mode | Reference |
| 2-(Trifluoromethyl)quinoline | Silica Gel | Ethyl Acetate/Hexane (1:40) | Isocratic | [1] |
| 3,4-Dichloro-7-(trifluoromethyl)quinoline | Silica Gel (230-400 mesh) | 10% Ethyl Acetate in Hexane | Isocratic (Flash) | [2] |
| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | Silica Gel | Hexanes/Ethyl Acetate | Gradient | [3] |
| General Trifluoromethylated Compounds | Silica Gel (200-300 mesh) | Petroleum Ether/Ethyl Acetate (20:1) | Isocratic |
Experimental Protocols
This section outlines a detailed methodology for the purification of this compound via silica gel column chromatography. This protocol is a general guide and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography, 60-120 mesh for gravity chromatography)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Triethylamine (optional, for basic impurities)
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Rotary evaporator
2. Method Development with Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[2]
-
Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop a series of TLC plates in chambers with varying ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20% ethyl acetate).
-
Visualize the separated spots under UV light (254 nm).
-
The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[2] For quinoline derivatives that may interact with the acidic silica gel, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.
3. Column Preparation (Slurry Method)
-
Select an appropriately sized glass column based on the amount of crude material to be purified. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. An even and well-packed column is critical for good separation.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
4. Sample Loading (Dry Loading)
Dry loading is often preferred as it can lead to better separation.[2]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude compound adsorbed onto the silica gel.
-
Carefully add this powder as a uniform layer on top of the packed column.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding the mobile phase.
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
If using flash chromatography, apply gentle pressure to achieve a steady flow rate. For a 40 mm diameter column, a flow rate of approximately 40 mL/min is a good starting point.[2] For gravity chromatography, allow the solvent to flow under gravity.
-
Begin collecting fractions as the solvent elutes from the column.
-
Monitor the elution of the compound by periodically analyzing the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in the mobile phase used for elution.
-
Combine the fractions that contain the pure this compound.
6. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the mass of the isolated product and calculate the percentage yield.
-
Confirm the purity of the final product using appropriate analytical techniques such as HPLC, NMR, or GC-MS.
Visualizations
Column Chromatography Workflow
Caption: A generalized workflow for the purification of this compound.
References
Application Notes and Protocols for the Design of Antimalarial Agents Based on 8-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of 8-(trifluoromethyl)quinoline derivatives as potential antimalarial agents. The following sections detail the rationale behind their development, quantitative structure-activity relationship (QSAR) data, detailed experimental protocols for their synthesis and biological evaluation, and insights into their mechanism of action.
Introduction and Rationale
The quinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with notable examples including chloroquine, quinine, and mefloquine. The introduction of the trifluoromethyl (CF3) group at the 8-position of the quinoline ring is a key strategy in modern medicinal chemistry to enhance the efficacy and overcome resistance mechanisms of the Plasmodium falciparum parasite. The CF3 group is a strong electron-withdrawing group that can significantly alter the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding interactions with the biological target. This modification has been shown to be crucial for the activity of several potent antimalarial compounds.[1]
Quantitative Data Summary
The following tables summarize the in vitro antimalarial activity (IC50) of various this compound derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
Table 1: In Vitro Antimalarial Activity of 2,8-bis(Trifluoromethyl)quinoline Derivatives
| Compound | Substituent at C4 | P. falciparum Strain | IC50 (µM) | Reference |
| 1 | -(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (CQS) | 4.8 µg/mL | [2] |
| 2 | -(5-pyrimidino)ketone | D10 (CQS) | 5.2 µg/mL | [2] |
| 3 | N-substituted phenylamino | W2 (CQR) | 0.083 | [3][4] |
Table 2: In Vitro Antimalarial Activity of Other Trifluoromethylquinoline Derivatives
| Compound | Structure Description | P. falciparum Strain | IC50 (µM) | Reference |
| 4 | Tetrahydropyridine-appended 8-aminoquinoline | 3D7 (CQS) | 1.99 | [5] |
| 5 | Tetrahydropyridine-appended 8-aminoquinoline | RKL-9 (CQR) | 5.69 | [5] |
| 6 | 4-aminoquinoline-trifluoromethyltriazoline derivative | Pf3D7 (CQS) | 0.004 - 0.020 | [6] |
| 7 | 4-aminoquinoline-trifluoromethyltriazoline derivative | PfK1 (CQR) | 0.120 - 0.450 | [6] |
Experimental Protocols
General Protocol for the Synthesis of 4-Amino-8-(Trifluoromethyl)quinoline Derivatives
This protocol provides a general scheme for the synthesis of 4-amino-8-(trifluoromethyl)quinoline derivatives, which is a common scaffold in this class of antimalarial agents.
Logical Workflow for Synthesis
Caption: General synthetic workflow for 4-amino-8-(trifluoromethyl)quinoline derivatives.
Step 1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline
-
In a round-bottom flask, combine 2-amino-3-(trifluoromethyl)benzoic acid and diethyl malonate.
-
Heat the mixture under reflux in a suitable high-boiling solvent (e.g., diphenyl ether) for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) to afford 4-hydroxy-8-(trifluoromethyl)quinoline.
Step 2: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline
-
To the 4-hydroxy-8-(trifluoromethyl)quinoline from the previous step, add phosphorus oxychloride (POCl3).
-
Heat the mixture at reflux for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-8-(trifluoromethyl)quinoline.
Step 3: Synthesis of 4-Amino-8-(trifluoromethyl)quinoline Derivatives
-
Dissolve 4-chloro-8-(trifluoromethyl)quinoline in a suitable solvent (e.g., ethanol).
-
Add the desired amine (e.g., a diamine side chain) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 4-amino-8-(trifluoromethyl)quinoline derivative.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Method)
This protocol describes a common method for determining the in vitro antimalarial activity of the synthesized compounds against P. falciparum.
Experimental Workflow for In Vitro Assay
Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.
-
Preparation of Compound Plates:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in a 96-well plate with culture medium to achieve the desired final concentrations.
-
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Synchronize the parasite culture to the ring stage.
-
-
Assay Procedure:
-
Add the synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to the compound-containing 96-well plates.
-
Include positive (chloroquine) and negative (DMSO) controls.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
-
Fluorescence Measurement:
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Calculate the percentage of parasite growth inhibition relative to the negative control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test in Rodent Model)
This protocol outlines a standard method for evaluating the in vivo efficacy of antimalarial compounds in a rodent model.
-
Animal Model:
-
Use Swiss albino mice (e.g., 6-8 weeks old).
-
-
Infection:
-
Infect the mice intraperitoneally with Plasmodium berghei-infected red blood cells (e.g., 1 x 10^7 parasites).
-
-
Drug Administration:
-
Administer the test compound orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.
-
Include a positive control group (e.g., treated with chloroquine) and a negative control group (vehicle only).
-
-
Monitoring:
-
On day 5, prepare thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa stain and determine the parasitemia by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite suppression using the following formula: % Suppression = [(Parasitemia in negative control - Parasitemia in treated group) / Parasitemia in negative control] x 100
-
Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action for many quinoline-based antimalarials, including those with an 8-(trifluoromethyl) group, is the inhibition of the parasite's heme detoxification pathway.[3][5][7]
Signaling Pathway for Heme Detoxification and its Inhibition
Caption: Inhibition of the heme detoxification pathway by this compound derivatives.
Inside its acidic food vacuole, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. This compound derivatives are thought to accumulate in the food vacuole and interfere with this polymerization process. This leads to the buildup of toxic free heme, which in turn causes oxidative stress and damages parasite membranes, ultimately leading to parasite death.[3][5][7] Some evidence also suggests that these compounds may bind to DNA by intercalation.[2]
References
- 1. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for the Synthesis of Anticancer Compounds from 8-(Trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. The incorporation of a trifluoromethyl group, particularly at the 8-position, can significantly enhance the metabolic stability, lipophilicity, and biological activity of these compounds. This document provides detailed application notes and protocols for the synthesis and evaluation of anticancer compounds derived from 8-(trifluoromethyl)quinoline, intended to guide researchers in the development of novel cancer therapeutics.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of various this compound derivatives against a range of human cancer cell lines.
Table 1: Cytotoxicity of 2,8-Bis(trifluoromethyl)-4-substituted Quinoline Derivatives
| Compound ID | Substitution at C-4 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -Cl | - | - | [1] |
| 2 | -(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 (Promyelocytic Leukemia) | 10 ± 2.5 | [1] |
| 3 | 4-(3,5-dimethyl-1H-pyrazol-4-yl) | HL-60 (Promyelocytic Leukemia) | 19.88 ± 3.35 (µg/mL) | |
| 4 | 4-(3,5-dimethyl-1H-pyrazol-4-yl) | U937 (Histiocytic Lymphoma) | 43.95 ± 3.53 (µg/mL) |
Table 2: Anticancer Activity of Other this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5 | 3-Phenyltrifluoromethyl quinoline | MCF-7 (Breast Cancer) | 0.004 | [2] |
| 6 | 5-Aryl-8-aminoquinoline | - | 5 to 8 | [3] |
| 7 | Quinoline-8-sulfonamide (9a) | A549 (Lung Carcinoma) | 223.1 (µg/mL) | [4] |
| 8 | Quinoline-8-sulfonamide (9a) | C32 (Amelanotic Melanoma) | 233.9 (µg/mL) | [4] |
| 9 | Quinoline-8-sulfonamide (9a) | COLO829 (Melanoma) | 168.7 (µg/mL) | [4] |
| 10 | Quinoline-8-sulfonamide (9a) | MDA-MB-231 (Breast Cancer) | 273.5 (µg/mL) | [4] |
| 11 | Quinoline-8-sulfonamide (9a) | U87-MG (Glioblastoma) | 339.7 (µg/mL) | [4] |
| 12 | 8-[(2H-tetrazol-5-yl)methoxy]quinoline | MCF-7 (Breast Cancer) | Significant activity | [5] |
Experimental Protocols
A. Synthesis Protocols
Protocol 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol (Key Intermediate) [6]
This protocol describes the synthesis of a key building block for further derivatization.
Materials:
-
2-(Trifluoromethyl)aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Ice water
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, mix 2-(trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol).
-
Carefully add polyphosphoric acid (4.0 g) to the mixture.
-
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by slowly pouring it into ice water (50 mL) to form a precipitate.
-
Extract the product with dichloromethane (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of 2,8-Bis(trifluoromethyl)-4-chloroquinoline (Key Intermediate) [1]
This protocol details the conversion of the quinolinol to a more reactive chloro derivative.
Materials:
-
2,8-Bis(trifluoromethyl)-4-hydroxyquinoline
-
Phosphorus trichloride (PCl3)
-
Ice-water
-
12 N Sodium hydroxide (NaOH) solution
-
Methylene chloride
-
Sodium sulfate
Procedure:
-
In a round-bottom flask, reflux a mixture of 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline (40 parts) and phosphorus trichloride (100 parts by volume) for 8 hours.
-
After reflux, distill off the excess phosphorus trichloride.
-
Pour the residue onto ice-water (200 parts).
-
Adjust the pH of the mixture to 12-13 with 12 N sodium hydroxide solution.
-
Extract the product with methylene chloride.
-
Dry the organic extract over sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2,8-bis-(trifluoromethyl)-4-chloroquinoline.
Protocol 3: General Procedure for the Synthesis of 3-Phenyltrifluoromethyl Quinoline Derivatives [7]
This protocol outlines a general method for synthesizing a class of potent anticancer quinoline derivatives.
Materials:
-
Appropriate aromatic aldehyde
-
Substituted aniline
-
2-(Trifluoromethyl)acetophenone
-
Ethanol
-
Catalytic amount of an acid or base (e.g., piperidine)
Procedure:
-
Dissolve the aromatic aldehyde (1 mmol), substituted aniline (1 mmol), and 2-(trifluoromethyl)acetophenone (1 mmol) in ethanol.
-
Add a catalytic amount of a suitable acid or base.
-
Reflux the reaction mixture for an appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution or can be obtained after removal of the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Biological Evaluation Protocols
Protocol 4: MTT Assay for Cytotoxicity Screening
This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7, A549)
-
Complete culture medium
-
96-well plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 5: Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the intracellular generation of ROS, a common mechanism of anticancer drug-induced apoptosis.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Complete culture medium
-
6-well plates
-
Synthesized this compound derivatives
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of the test compounds for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFDA solution (typically 10 µM in serum-free medium) for 30 minutes in the dark at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Protocol 6: PIM-1 Kinase Inhibition Assay
This protocol is used to determine if the synthesized compounds inhibit the activity of PIM-1 kinase, a known proto-oncogene.
Materials:
-
Recombinant PIM-1 kinase
-
PIM-1 kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized this compound derivatives
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the test compound, recombinant PIM-1 kinase, and the PIM-1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Several this compound derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor progression and metastasis. Aberrant activation of the c-Met pathway is implicated in various cancers. Some quinoline derivatives have been identified as potent c-Met inhibitors.[8][9][10]
Caption: Inhibition of the c-Met signaling pathway by this compound derivatives.
EGFR Signaling Pathway and Apoptosis Induction
The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase receptor that, upon activation, triggers downstream pathways promoting cell growth and proliferation. Many quinoline-based compounds have been developed as EGFR inhibitors.[11][12][13][14] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
References
- 1. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (C13H10F3NO3) [pubchemlite.lcsb.uni.lu]
- 6. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agents Based on 8-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antifungal agents derived from the 8-(trifluoromethyl)quinoline scaffold. This document includes summaries of in vitro and in vivo data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key experimental workflows and proposed mechanisms of action.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with new mechanisms of action.[1][2][3] Quinoline derivatives, particularly those functionalized with a trifluoromethyl group at the 8-position, have emerged as a promising class of compounds with potent and broad-spectrum antifungal activity.[4] The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can lead to improved pharmacological properties. This document outlines the key findings and methodologies for researchers engaged in the discovery and development of this compound-based antifungal drugs.
Data Summary
The following tables summarize the in vitro antifungal activity of various this compound derivatives against a range of fungal pathogens.
Table 1: In Vitro Antifungal Activity of 2,8-bis(Trifluoromethyl)-4-quinolinol Derivatives [4]
| Compound | Sclerotinia sclerotiorum EC₅₀ (µg/mL) | Botrytis cinerea EC₅₀ (µg/mL) |
| Ac12 | 0.52 | 0.50 |
| Lead Compound 3 | 1.72 | 1.89 |
| Azoxystrobin | >30 | >30 |
| 8-Hydroxyquinoline | 2.12 | 5.28 |
Table 2: In Vitro Antifungal Activity of 8-Hydroxyquinolin-5-ylidene Thiosemicarbazone Derivatives [5]
| Compound | C. glabrata 537 MIC (µg/mL) | C. auris 922 MIC (µg/mL) | C. parapsilosis 22019 MIC (µg/mL) | C. neoformans H99 MIC (µg/mL) |
| A14 | ≤ 0.0313 | ≤ 0.0313 | ≤ 0.0313 | ≤ 0.0313 |
| A5 | 0.25 | 0.5 | 0.25 | 0.25 |
| Fluconazole | 16 | 1 | 0.125 | 0.5 |
| Amphotericin B | 1 | 1 | 1 | 1 |
Experimental Protocols
Protocol 1: General Synthesis of 2,8-bis(Trifluoromethyl)-4-quinolinol Derivatives[4]
This protocol describes a general method for synthesizing derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol, a key scaffold for potent antifungal agents.
Materials:
-
Substituted anilines
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Polyphosphoric acid (PPA)
-
Appropriate electrophile for derivatization (e.g., alkyl halide)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Quinolinol Core: A mixture of a substituted aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate is heated in polyphosphoric acid. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the 2,8-bis(trifluoromethyl)-4-quinolinol core.
-
Derivatization: To a solution of the quinolinol core in anhydrous DMF, sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes.
-
The desired electrophile (e.g., alkyl halide) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the final compound.
-
The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)[1][5]
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Materials:
-
Synthesized this compound compounds
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal drugs (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and control drugs in DMSO. A series of twofold dilutions are prepared in RPMI 1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Assay Setup: 100 µL of the fungal inoculum is added to each well of a 96-well plate containing 100 µL of the serially diluted compounds.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
Protocol 3: Fungal Biofilm Inhibition Assay[5][6]
This protocol assesses the ability of the compounds to inhibit the formation of fungal biofilms.
Materials:
-
Fungal strains known to form biofilms (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI 1640)
-
96-well flat-bottom microtiter plates
-
Test compounds and controls
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal cell suspension as described in Protocol 2.
-
Assay Setup: Add 100 µL of the standardized cell suspension to the wells of a 96-well plate. Add 100 µL of the test compound at various concentrations. Include a growth control (cells without compound) and a negative control (medium only).
-
Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantification: The metabolic activity of the biofilm is quantified using an XTT reduction assay. Add the XTT solution to each well and incubate in the dark.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells.
Visualizations
The following diagrams illustrate key experimental workflows and proposed mechanisms of action for this compound-based antifungal agents.
General workflow for the development of this compound antifungal agents.
Proposed antifungal mechanisms of this compound derivatives.
Mechanism of Action
While the exact molecular targets are still under investigation for many derivatives, several studies suggest that 8-(trifluoromethyl)quinolines exert their antifungal effects through multiple mechanisms. A preliminary mechanism study on a potent 2,8-bis(trifluoromethyl)-4-quinolinol derivative, Ac12, indicated that it may cause abnormal morphology of cell membranes, leading to an increase in membrane permeability and the subsequent release of cellular contents.[4] Other studies on related quinoline compounds have shown that they can damage the fungal cell wall.[6][7] Furthermore, some derivatives have been shown to inhibit key virulence factors such as hyphal formation and biofilm development in pathogenic fungi like Candida albicans.[5][8]
The diagram above illustrates these proposed mechanisms, where the this compound derivative interacts with the fungal cell envelope, leading to cell wall damage and increased membrane permeability, ultimately resulting in cell death. Additionally, these compounds can interfere with crucial developmental processes like the yeast-to-hypha transition and the formation of robust biofilms, which are critical for fungal pathogenesis.
References
- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes: Biological Screening of 8-(Trifluoromethyl)quinoline Derivatives
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the structural backbone of many therapeutic agents.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 8-position of the quinoline scaffold can significantly enhance the compound's metabolic stability, lipophilicity, and bioavailability, often leading to improved pharmacological activity.[3][4] This makes 8-(Trifluoromethyl)quinoline derivatives attractive candidates for drug discovery programs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[3][5]
These application notes provide an overview of standard in vitro biological screening assays to evaluate the cytotoxic, antimicrobial, and anti-inflammatory potential of novel this compound derivatives. The subsequent protocols offer detailed, step-by-step methodologies for researchers in drug development.
Screening Assays Overview
-
Anticancer/Cytotoxicity Assays: These assays are fundamental for identifying compounds that can inhibit the growth of cancer cells or induce cell death. Commonly used methods include the MTT assay, which measures metabolic activity, the SRB assay, which quantifies total protein content, and the LDH assay, which assesses membrane integrity by measuring lactate dehydrogenase release.[6] Apoptosis assays are also crucial to determine the mechanism of cell death.[7]
-
Antimicrobial Assays: The primary goal is to determine a compound's ability to inhibit the growth of or kill pathogenic microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibatory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[8][9] The agar well diffusion method can also be used for preliminary screening based on the zone of inhibition.[10]
-
Anti-inflammatory Assays: These assays evaluate the potential of compounds to mitigate inflammatory responses. Key in vitro methods include the inhibition of protein denaturation, a hallmark of inflammation, and the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of the inflammatory pathway.[11][12]
Experimental Protocols
Anticancer Activity: Cytotoxicity Screening
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.[6]
-
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HCT-116, MCF-7)[14]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[15]
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C.[14]
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]
-
Antimicrobial Activity Screening
Protocol 2.1: Broth Microdilution Susceptibility Assay (MIC Determination)
This method is the standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Principle: A standardized suspension of microorganisms is exposed to serial dilutions of the test compound in a liquid culture medium. The MIC is the lowest concentration that completely inhibits visible growth after incubation.[9]
-
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[16]
-
Fungal strains (e.g., Candida albicans)[17]
-
Culture broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8]
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the culture broth directly within the 96-well plate, typically starting from a high concentration (e.g., 128 µg/mL).[15]
-
Inoculation: Add the standardized microbial inoculum to each well. The final volume in each well should be 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).[9]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[8][9]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[9][15]
-
Anti-inflammatory Activity Screening
Protocol 3.1: Inhibition of Protein Denaturation Assay
This assay uses heat-induced denaturation of albumin as a model for protein denaturation that occurs during inflammation.[11]
-
Principle: The ability of a compound to prevent the denaturation of a protein like bovine serum albumin (BSA) when heated is a measure of its potential anti-inflammatory activity.[11][18]
-
Materials:
-
This compound derivatives
-
Bovine Serum Albumin (BSA), 1% aqueous solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Standard drug (e.g., Diclofenac sodium)
-
-
Procedure:
-
Reaction Mixture Preparation: Prepare test solutions at various concentrations (e.g., 10 to 500 µg/mL).[11]
-
In separate tubes, add 2.8 mL of the BSA solution to 0.2 mL of the test compound solution.[11]
-
A control group should contain 0.2 mL of the solvent and 2.8 mL of the BSA solution. A standard drug like diclofenac sodium should be used as a positive control.[11]
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the turbidity (absorbance) at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Data Presentation
Quantitative data from biological screening should be organized for clear comparison.
Table 1: Cytotoxicity of Representative Quinoline Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Quinoline Derivative 15d | HCT-116 | Not Specified | Not Specified | 6.529 (µg/mL) | [6] |
| Compound 4 | HepG2 | MTT | 24 | 34.8 (µg/mL) | [15] |
| Compound 4 | HEK-293 | MTT | 24 | 28.6 (µg/mL) | [15] |
| Compound 2E | NUGC-3 | Not Specified | Not Specified | < 8 | [19] |
| Compound 2P | NUGC-3 | Not Specified | Not Specified | < 8 | [19] |
| Compound 2 | Not Specified | Cell Proliferation | Not Specified | 14.14 |[20] |
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 2 | MRSA | Broth Microdilution | 3.0 | [15] |
| Compound 2 | MRSE | Broth Microdilution | 3.0 | [15] |
| Compound 2 | VRE | Broth Microdilution | 3.0 | [15] |
| Compound 4 | C. difficile | Broth Microdilution | 2.0 | [15] |
| Compound 9 | S. aureus | Not Specified | 0.12 | [21] |
| Compound 10 | S. typhi | Not Specified | 0.12 | [21] |
| Compound 5d | G+ and G- strains | Broth Microdilution | 0.125 - 8 |[16] |
Table 3: In Vitro Anti-inflammatory Activity of Representative Quinoline Derivatives
| Compound | Assay Type | Result (IC50) | Standard Drug | Reference |
|---|---|---|---|---|
| Compound 12c | COX-2 Inhibition | 0.1 µM | Celecoxib | [12] |
| Compound 14a | COX-2 Inhibition | 0.11 µM | Celecoxib | [12] |
| Compound 14b | COX-2 Inhibition | 0.11 µM | Celecoxib | [12] |
| Compound AA6 | p38 Kinase Inhibition | 403.57 nM | Adezmapimod (222.44 nM) | [18] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | Appreciable activity | Indomethacin |[22] |
Visualizations
Caption: General experimental workflow for in vitro biological screening.[11]
Caption: Experimental workflow for the broth microdilution susceptibility test.[9]
Caption: Simplified overview of an intrinsic apoptosis signaling pathway.[7]
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nveo.org [nveo.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. scilit.com [scilit.com]
- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the 8-(Trifluoromethyl)quinoline Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the derivatization of the 8-(trifluoromethyl)quinoline core, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities, including anticancer, antimalarial, and insecticidal properties.[1][2][3] This document outlines detailed experimental protocols for key transformations, presents quantitative data for synthesized derivatives, and illustrates relevant biological pathways.
Synthetic Strategies and Key Derivatives
The this compound core can be functionalized at various positions to modulate its physicochemical properties and biological activity. Key derivatization strategies include nucleophilic aromatic substitution at the 4-position, palladium-catalyzed cross-coupling reactions, and modifications of substituents on the quinoline ring.
Synthesis of 4-Hydrazinyl-8-(trifluoromethyl)quinoline and its Arylhydrazone Derivatives
A versatile intermediate, 4-hydrazinyl-8-(trifluoromethyl)quinoline, can be synthesized from 4-chloro-8-(trifluoromethyl)quinoline. This intermediate serves as a key building block for the synthesis of various derivatives, such as arylhydrazones, which have shown promising larvicidal activity.[1]
Quantitative Data: Synthesis of Arylhydrazone Derivatives of this compound [1]
| Compound | Ar-CHO Substituent | Yield (%) |
| 6a | 3-Bromo-4-fluoro | 85 |
| 6b | 4-Bromo | 88 |
| 6c | 4-Chloro | 92 |
| 6d | 3-Bromo-4-methoxy | 90 |
| 6e | 4-Nitro | 87 |
| 6f | 2,4-Dichloro | 84 |
| 6g | 4-Methyl | 91 |
| 6h | 4-Methoxy | 89 |
| 6i | Unsubstituted | 93 |
Palladium-Catalyzed C-H Activation for Arylation
Direct C-H activation offers an efficient method for the arylation of the quinoline core. Palladium-catalyzed reactions have been successfully employed for the synthesis of 8-aryl-substituted aminoquinoline derivatives.[4]
Quantitative Data: Palladium-Catalyzed C-H Arylation of a 7-Amino-8-(trifluoromethyl)quinoline Derivative [4]
| Aryl Bromide | Product | Yield (%) |
| Bromobenzene | 7-Anilino-8-phenyl-2,4-bis(trifluoromethyl)quinoline | 73 |
| 4-Bromoanisole | 7-Anilino-8-(4-methoxyphenyl)-2,4-bis(trifluoromethyl)quinoline | 81 |
| 4-Bromotoluene | 7-Anilino-8-(4-methylphenyl)-2,4-bis(trifluoromethyl)quinoline | 61 |
Experimental Protocols
Protocol for the Synthesis of 4-Hydrazinyl-8-(trifluoromethyl)quinoline
This protocol describes the synthesis of the key intermediate for producing arylhydrazone derivatives.[1]
Materials:
-
4-Chloro-8-(trifluoromethyl)quinoline
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq) in ethanol is prepared.
-
Hydrazine hydrate (10.0 eq) is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is washed with cold water and filtered to obtain the crude product.
-
The crude product is recrystallized from ethanol to yield pure 4-hydrazinyl-8-(trifluoromethyl)quinoline.
Protocol for the Synthesis of (E)-4-(2-Benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives
This protocol outlines the general procedure for the synthesis of arylhydrazone derivatives from 4-hydrazinyl-8-(trifluoromethyl)quinoline.[1]
Materials:
-
4-Hydrazinyl-8-(trifluoromethyl)quinoline
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of 4-hydrazinyl-8-(trifluoromethyl)quinoline (1.0 eq) and the respective substituted benzaldehyde (1.0 eq) is prepared in ethanol.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for 2-3 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to afford the desired (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivative.
General Protocol for Suzuki-Miyaura Cross-Coupling on a Halogenated this compound Core
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties onto the this compound scaffold, typically at a halogenated position (e.g., 4-chloro or other bromo/iodo-substituted positions).
Materials:
-
Halogenated this compound (e.g., 4-chloro-8-(trifluoromethyl)quinoline) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
-
To a reaction vessel, add the halogenated this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for 4-24 hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Biological Activities and Signaling Pathways
Derivatives of the this compound core have demonstrated significant potential in drug discovery, particularly as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Anticancer Activity
Several studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | 19.88 ± 3.35 | [4] |
| U937 | 43.95 ± 3.53 | [4] | |
| Fluorinated quinoline analogue 6a | MDA-MB-468 | ~2.5 | [2] |
| Fluorinated quinoline analogue 6b | MDA-MB-468 | ~5.0 | [2] |
| Fluorinated quinoline analogue 6d | MDA-MB-468 | ~2.5 | [2] |
| Fluorinated quinoline analogue 6f | MDA-MB-468 | ~2.5 | [2] |
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer. Some quinoline derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for targeted cancer therapy.[5][6][7][8][9]
Visualizations
Experimental Workflow: Derivatization of this compound
Caption: General workflow for the derivatization of the this compound core.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Quinoline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
References
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 8-(Trifluoromethyl)quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 8-(trifluoromethyl)quinoline and its derivatives. This resource offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis, particularly those related to reaction yield.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues users might encounter during the synthesis of 8-(trifluoromethyl)quinolines, with a focus on the Combes synthesis of 2,4-dimethyl-8-(trifluoromethyl)quinoline from 2-aminobenzotrifluoride and acetylacetone.
Q1: My Combes synthesis of 2,4-dimethyl-8-(trifluoromethyl)quinoline is resulting in a very low yield. What are the primary causes?
A1: Low yields in this specific Combes synthesis are common and typically stem from the reduced nucleophilicity of the starting aniline, 2-aminobenzotrifluoride. The strong electron-withdrawing effect of the trifluoromethyl (-CF3) group deactivates the aniline ring, making the initial condensation with acetylacetone and the subsequent acid-catalyzed cyclization more challenging.[1] Key areas to investigate include:
-
Inadequate Catalyst: Concentrated sulfuric acid (H₂SO₄), traditionally used in the Combes synthesis, may not be sufficiently strong to promote efficient cyclization with the deactivated aniline.[2]
-
Suboptimal Reaction Temperature: While heat is necessary, excessive temperatures can lead to the decomposition of reactants and the formation of tarry byproducts. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Presence of Water: Water produced during the initial condensation to form the enamine intermediate can inhibit the reaction equilibrium.
Q2: How can I improve the yield of my Combes synthesis for 2,4-dimethyl-8-(trifluoromethyl)quinoline?
A2: To overcome the challenges posed by the electron-deficient 2-aminobenzotrifluoride, several optimization strategies can be employed:
-
Use a Stronger Catalyst/Dehydrating Agent: Polyphosphoric acid (PPA) is a more effective catalyst and dehydrating agent than sulfuric acid for this reaction. It promotes the necessary cyclization under less harsh conditions. A mixture of PPA and an alcohol, which forms a polyphosphoric ester (PPE), has also been shown to be a highly effective catalyst system.[2]
-
Optimize Reaction Temperature and Time: Careful optimization of the heating profile is crucial. The reaction mixture should be heated gradually to the optimal temperature and maintained for a sufficient duration to ensure complete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Ensure Anhydrous Conditions: Use dry reagents and glassware to minimize the presence of water, which can hinder the initial condensation step.
Q3: I am observing the formation of a significant amount of dark, tarry byproduct in my reaction. How can I minimize this?
A3: Tar formation is a common side reaction in acid-catalyzed quinoline syntheses, often due to the polymerization of starting materials or intermediates under harsh conditions. To mitigate this:
-
Use Polyphosphoric Acid (PPA): PPA often leads to cleaner reactions with less charring compared to sulfuric acid.
-
Control the Temperature: Avoid excessively high temperatures. A controlled and gradual heating process is recommended.
-
Purification: The crude product is often a dark, viscous residue. Purification by column chromatography is typically necessary to isolate the desired quinoline derivative from the tar.
Q4: What are some common issues encountered during the purification of 2,4-dimethyl-8-(trifluoromethyl)quinoline?
A4: The basic nitrogen atom in the quinoline ring can interact with the acidic silica gel during column chromatography, leading to tailing of the product peak and poor separation. To address this:
-
Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier, such as triethylamine (typically 1-2% in the eluent), can neutralize the acidic sites and improve the peak shape.
-
Choose an Appropriate Solvent System: A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound on TLC is generally a good starting point for column chromatography.
Experimental Protocols
The following is a detailed methodology for the Combes synthesis of 2,4-dimethyl-8-(trifluoromethyl)quinoline, adapted from general procedures for the synthesis of trifluoromethyl-substituted quinolines.
Protocol 1: Combes Synthesis of 2,4-Dimethyl-8-(trifluoromethyl)quinoline using Polyphosphoric Acid
-
Reactants:
-
2-Aminobenzotrifluoride
-
Acetylacetone (2,4-pentanedione)
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add polyphosphoric acid.
-
With vigorous stirring, slowly add 2-aminobenzotrifluoride to the PPA. An exothermic reaction may be observed.
-
Once the initial exotherm subsides, slowly add an equimolar amount of acetylacetone to the mixture.
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to approximately 80-90°C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic. This should be done in an ice bath to control the exotherm.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,4-dimethyl-8-(trifluoromethyl)quinoline.
-
Data Presentation
The following tables summarize quantitative data to aid in the optimization of the this compound synthesis.
Table 1: Comparison of Catalysts in the Combes Synthesis of Substituted Quinolines
| Catalyst | Aniline Substituent | Typical Yield Range | Reference |
| Conc. H₂SO₄ | Electron-donating | 60-80% | General Combes Synthesis |
| Conc. H₂SO₄ | Electron-withdrawing (-CF₃) | 10-30% | [3] |
| Polyphosphoric Acid (PPA) | Electron-withdrawing (-CF₃) | 40-60% | [2] |
| Polyphosphoric Ester (PPE) | Electron-withdrawing (-CF₃) | 50-70% | [2] |
Table 2: Illustrative Purification Data for 2,4-Dimethyl-8-(trifluoromethyl)quinoline
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Column Chromatography (Silica Gel) | ~60% (crude) | >98% | 75-85% | Standard method for removing tar and byproducts. |
| Column Chromatography (Silica Gel with 1% Et₃N) | ~60% (crude) | >98% | 80-90% | Improved peak shape and recovery compared to untreated silica. |
| Recrystallization | >95% (after chromatography) | >99% | 85-95% | Effective for final polishing of the product. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Combes synthesis of 2,4-dimethyl-8-(trifluoromethyl)quinoline.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the Combes synthesis.
References
Technical Support Center: Skraup Synthesis of Trifluoromethylquinolines
Welcome to the technical support center for the Skraup synthesis of trifluoromethylquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis of a trifluoromethylquinoline is extremely vigorous and hard to control. How can I manage the reaction's exothermicity?
A1: The Skraup synthesis is notoriously exothermic. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group on the aniline ring can sometimes influence the reaction's progression, although the primary cause of the vigorous reaction is the dehydration of glycerol to acrolein by concentrated sulfuric acid. Here are several strategies to moderate the reaction:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a standard and highly recommended practice to ensure the reaction proceeds more smoothly.[1][2] Boric acid can also be employed as a moderating agent.[3]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling and stirring. This helps to dissipate heat and prevent localized hotspots.
-
Gradual Heating: Initially, heat the reaction mixture gently to initiate the reaction. Once the exothermic phase begins, the heat source should be removed. The reaction's own heat should be sufficient to maintain reflux for a period.
Q2: I am observing significant tar and polymer formation in my reaction mixture. What causes this and how can it be minimized?
A2: Tar formation is one of the most common side reactions in the Skraup synthesis, resulting from the polymerization of acrolein and other intermediates under the harsh acidic and oxidizing conditions.[4]
To minimize tarring:
-
Employ a Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring by ensuring a more controlled reaction rate.[1]
-
Optimize Temperature: Avoid excessively high temperatures. Gentle initial heating and control of the exothermic phase are crucial.
-
Purification: The crude product is often a dark, viscous material. Steam distillation is the most effective method to separate the volatile trifluoromethylquinoline from the non-volatile tar.[4][5]
Q3: I am using 3-(trifluoromethyl)aniline and obtaining a mixture of isomers. How does the trifluoromethyl group affect the regioselectivity of the cyclization?
A3: The use of meta-substituted anilines in the Skraup synthesis typically leads to the formation of a mixture of 5- and 7-substituted quinolines.[6][7] The strongly electron-withdrawing trifluoromethyl group deactivates the aniline ring towards electrophilic substitution, which is a key step in the cyclization.
The cyclization will occur at one of the two ortho positions relative to the amino group. The regiochemical outcome can be unpredictable and is influenced by both steric and electronic factors. For 3-(trifluoromethyl)aniline, both 5-(trifluoromethyl)quinoline and 7-(trifluoromethyl)quinoline are expected products. The ratio of these isomers is highly dependent on the specific reaction conditions. It is crucial to perform careful analytical separation and characterization (e.g., via chromatography and NMR spectroscopy) to identify and quantify the isomers formed.
Q4: What are some common side products other than tar in the Skraup synthesis of trifluoromethylquinolines?
A4: Besides extensive tar formation, other potential side reactions and impurities can include:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted trifluoromethylaniline in the crude product. This can often be removed during the workup.[4]
-
Over-oxidation or Degradation Products: The harsh oxidizing and acidic conditions can lead to the degradation of both the starting materials and the desired product, contributing to the complex mixture of byproducts.
-
Sulfonated Byproducts: The use of fuming sulfuric acid or high concentrations of sulfuric acid at elevated temperatures can potentially lead to sulfonation of the aromatic rings.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too violent / uncontrollable | Highly exothermic nature of the reaction. | Add a moderator like ferrous sulfate (FeSO₄) or boric acid.[1][3] Ensure slow, controlled addition of sulfuric acid with efficient cooling. Use gradual initial heating. |
| Low yield of trifluoromethylquinoline | Significant tar/polymer formation. Incomplete reaction. Loss of product during workup. Deactivation of the aniline ring by the CF₃ group requiring harsher conditions.[4] | Use a moderator to reduce charring.[1] Ensure sufficient reaction time and appropriate temperature. Optimize the steam distillation and extraction process to minimize losses.[4][5] Consider using a modified procedure with a more reactive acrolein equivalent if possible. |
| Formation of an inseparable mixture of isomers | Use of a meta-substituted trifluoromethylaniline. | This is an inherent challenge. Optimize reaction conditions to favor one isomer, although complete selectivity may not be achievable. Employ advanced chromatographic techniques (e.g., HPLC) for separation. |
| Crude product is a dark, tarry solid/oil | Polymerization of acrolein and other intermediates. | This is typical for the Skraup synthesis. The most effective purification method is steam distillation to separate the volatile quinoline from the non-volatile tar.[4][5] |
| Difficulty in isolating the product after steam distillation | The trifluoromethylquinoline may be emulsified or have some solubility in the aqueous distillate. | Perform multiple extractions of the distillate with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Salting out the aqueous layer with sodium chloride may improve extraction efficiency. |
Experimental Protocols
General Protocol for the Skraup Synthesis of Trifluoromethylquinolines
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Substituted trifluoromethylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Oxidizing agent (e.g., nitrobenzene corresponding to the aniline used, or arsenic pentoxide)
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the trifluoromethylaniline, glycerol, and the oxidizing agent.
-
Slowly and with vigorous stirring and cooling, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic.
-
Once the reaction begins to reflux, remove the external heating and monitor the reaction. If the reflux subsides, reapply gentle heating to maintain it for several hours.
-
After the reaction is complete, allow the mixture to cool.
-
Carefully dilute the reaction mixture with water and then neutralize it with a concentrated solution of a base (e.g., sodium hydroxide) until it is strongly alkaline.
-
Perform a steam distillation to separate the volatile trifluoromethylquinoline from the tarry residue.[5]
-
Extract the distillate with an appropriate organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product further by distillation or chromatography.
Visualizing the Workflow
Below are diagrams illustrating the general experimental workflow and a troubleshooting decision tree for the Skraup synthesis.
Caption: A generalized experimental workflow for the Skraup synthesis of trifluoromethylquinolines.
Caption: A decision tree for troubleshooting low yields in the Skraup synthesis of trifluoromethylquinolines.
References
Troubleshooting low yields in Friedländer quinoline synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you might encounter during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Friedländer synthesis?
Low yields in the Friedländer synthesis can stem from several factors, including suboptimal reaction conditions, poor reactivity of starting materials, and the occurrence of side reactions. Key areas to investigate are the choice of catalyst, reaction temperature, and solvent. For instance, traditional methods often require high temperatures (150-220°C) which can lead to decomposition of reactants or products.[1] Modern protocols that use effective catalysts can often be run at lower temperatures, improving the overall yield.[1]
Q2: How can I minimize the self-condensation of my ketone starting material?
Self-condensation of the ketone, an aldol condensation, is a prevalent side reaction, especially under basic conditions, leading to a complex mixture of products and making purification difficult.[2] To mitigate this, consider the following strategies:
-
Switch to an Acid Catalyst: Using an acid catalyst like p-toluenesulfonic acid (p-TsOH) instead of a base can prevent the self-condensation of the ketone.[2]
-
Slow Addition of the Ketone: Adding the ketone slowly to the reaction mixture can help to minimize its self-condensation.[2]
-
Use an Imine Analog: An imine analog of the o-aminoaryl aldehyde or ketone can be used to avoid the aldol condensation side reaction, particularly under alkaline conditions.[3]
-
Milder Reaction Conditions: Employing milder conditions, for example by using a gold catalyst, can also reduce the extent of this side reaction.[3]
Q3: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction with an unsymmetrical ketone?
When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group, leading to the formation of regioisomers. Controlling regioselectivity is a significant challenge. Some approaches to address this include:
-
Introducing a Directing Group: A phosphoryl group on the α-carbon of the ketone can direct the condensation to a specific position.[3]
-
Amine Catalysts: The use of specific amine catalysts can also effectively control the regioselectivity.[3]
-
Ionic Liquids: Ionic liquids have been shown to be effective in solving the problem of regioselectivity.[3]
-
Temperature Optimization: Adjusting the reaction temperature can sometimes favor the formation of the kinetic or thermodynamic product, thereby improving the ratio of the desired regioisomer.[1]
Q4: My reaction is sluggish or not going to completion. What should I do?
An incomplete reaction is a common reason for low yields. Here are some troubleshooting steps:
-
Increase Reaction Temperature: If the reaction is proceeding too slowly, a modest increase in temperature may be necessary. However, be cautious as excessively high temperatures can lead to decomposition.[1]
-
Screen Different Catalysts: The chosen catalyst may not be optimal for your specific substrates. A screening of different acid or base catalysts, or even modern heterogeneous catalysts, may identify a more active option.[1]
-
Check Reagent Purity: Ensure that your starting materials and solvent are pure and dry, as impurities can inhibit the reaction. In acid-catalyzed reactions, water produced during the cyclization can hinder the reaction equilibrium.[1]
-
Increase Reaction Time: Some reactions, particularly those with less reactive substrates, may simply require a longer reaction time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Data Presentation: Catalyst and Condition Optimization
The choice of catalyst and reaction conditions significantly impacts the yield of the Friedländer synthesis. The following table summarizes data from various sources to aid in reaction optimization.
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH | 2-aminoaryl aldehyde/ketone, α-methylene carbonyl | Reflux | Varies | Varies | Good | [2] |
| [bmim]HSO₄ (Ionic Liquid) | 2-aminobenzaldehydes, allenoates | Not Specified | Not Specified | High | High | [5] |
| [Msim][OOCCCl₃] (Ionic Liquid) | 2-aminoaryl ketones, α-methylene carbonyls | Not Specified | Not Specified | Up to 100 | Up to 100 | [5] |
| Fe₃O₄-IL-HSO₄ | 2-aminoaryl ketones, 1,3-dicarbonyls | Solvent-free | 90 | Not Specified | High | [5] |
| ZnO/CNT | 2-amino-5-chlorobenzaldehyde, carbonyls | Solvent-free | Not Specified | 24-99 min | Good to Excellent | [5] |
| Molecular Iodine (10 mol%) | 2-aminoaryl ketone, active methylene compound | Not Specified | 80-100 | Varies | Good | [4] |
| Acetic Acid (Solvent & Catalyst) | 2-aminophenylketones, cyclic ketones | Neat | 160 (Microwave) | 5-10 min | Excellent | [1] |
| None (Catalyst-free) | 2-aminobenzaldehyde, ketones/malononitrile | Water | 70 | 3 hours | Up to 97 | [6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Friedländer Synthesis using p-TsOH
This protocol describes a general procedure for the Friedländer synthesis using p-toluenesulfonic acid as the catalyst.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent such as ethanol or toluene (10 mL).
-
Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of p-TsOH (e.g., 10 mol%).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water (20 mL) and extract the product with a suitable organic solvent like dichloromethane (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
This method utilizes microwave irradiation to significantly shorten reaction times.[1]
-
Reaction Setup: In a microwave reaction vessel, combine the 2-aminophenylketone (1.0 mmol) and the cyclic ketone (1.2 mmol).
-
Solvent and Catalyst: Add glacial acetic acid, which serves as both the catalyst and the solvent.
-
Microwave Irradiation: Seal the vessel securely and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the safe operational limits of the instrument.
-
Cooling and Work-up: After irradiation, allow the vessel to cool to a safe temperature (typically below 50°C) before carefully opening it.
-
Purification: The product can be isolated and purified using standard techniques such as extraction and chromatography.
Mandatory Visualization
The following diagrams illustrate key aspects of troubleshooting and the reaction mechanism.
Caption: A general troubleshooting workflow for addressing low yields.
References
Technical Support Center: Synthesis and Purification of 8-(Trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis and purification of 8-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities may include:
-
Tarry by-products: Syntheses resembling the Skraup or Doebner-von Miller reactions are known for producing tar-like substances.[1]
-
Unreacted starting materials: Residual starting materials, such as 2-(trifluoromethyl)aniline or reagents from the cyclization step, may be present.
-
Isomeric Impurities: Depending on the reaction's regioselectivity, other positional isomers of trifluoromethylquinoline could be formed.
-
Residual Solvents: Solvents used during the reaction or work-up may remain in the crude product.[1]
-
Oxidation products: Quinoline and its derivatives can be susceptible to oxidation, leading to colored impurities, especially when exposed to air and light.[1]
Q2: My purified this compound is a yellow or brown color. Is this normal?
A2: While pure quinoline is often colorless, many of its derivatives, including likely this compound, are prone to developing a yellow to brown color upon exposure to air and light.[1] This is typically due to the formation of trace amounts of oxidized impurities and may not indicate significant contamination.[1] For applications requiring very high purity, further purification and storage under an inert atmosphere in the dark are recommended.[1]
Q3: Can I use distillation to purify my this compound?
A3: Yes, if your this compound is a thermally stable liquid, vacuum distillation can be a highly effective method for purification, particularly for removing non-volatile impurities like tars and baseline materials from chromatographic analysis.[1]
Troubleshooting Guides
Issue 1: Significant tar formation during synthesis.
The Skraup synthesis and similar methods that use strong acids and oxidizing conditions are notorious for producing tar.[2]
Solutions:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) can help to make the reaction less violent and control the reaction rate, which in turn can reduce charring and tar formation.[2]
-
Control Reagent Addition: Add strong acids, like concentrated sulfuric acid, slowly and with efficient cooling to manage the exothermic nature of the reaction.[2]
-
Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hot spots that can lead to polymerization and tarring.[2]
Issue 2: Decomposition of this compound on a silica gel column.
The basic nature of the quinoline nitrogen can interact with the acidic silanol groups on the surface of silica gel, leading to decomposition of the product during column chromatography.[1]
Solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution. A common practice is to add a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine to the eluent.[1] You can also prepare a slurry of the silica gel with the amine-containing eluent before packing the column.[1]
-
Use an Alternative Stationary Phase:
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time your compound is in contact with the stationary phase.[1]
Issue 3: Streaking or tailing of the product spot on TLC and poor separation in column chromatography.
This is often caused by the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica gel.[1]
Solution:
-
Add a Basic Modifier: Similar to preventing decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent system can significantly improve the peak shape and resolution by neutralizing the acidic sites on the silica gel.[1]
Data Presentation
Table 1: Comparison of Purification Techniques for Quinolines
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [3] |
| Crystallization (Salt Formation) | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [3] |
| Crystallization (Salt Formation) | Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [3] |
| Column Chromatography | Crude pyrazolo[3,4-b]quinoline derivative | Silica Gel 60, toluene/petroleum ether 1:1 as eluent | High (not specified) | 2.6 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with Deactivated Silica
This protocol is designed to minimize the decomposition of sensitive quinoline derivatives.[1]
-
Preparation of the Eluent: Based on TLC analysis, choose a suitable solvent system. Add 1% triethylamine (NEt₃) to the selected eluent. For example, if your eluent is 20% ethyl acetate in hexanes, prepare a solution of 20% ethyl acetate and 1% triethylamine in hexanes.[1]
-
Packing the Column: Prepare a slurry of silica gel in the eluent containing triethylamine. Pack the column with this slurry.
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent (or a stronger solvent if necessary, followed by addition of a small amount of silica gel, and evaporation to dryness) and carefully load it onto the column.
-
Elution: Elute the column with the prepared solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for quinoline derivatives include ethanol and methanol.[5][6]
-
Dissolution: In a flask, add the crude product and a small amount of the selected solvent. Heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
Quinoline Synthesis Technical Support Center: Preventing Tar Formation
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common issue of tar formation during quinoline synthesis.
Troubleshooting Guides
Tar formation is a prevalent issue in several classical quinoline synthesis methods, significantly reducing yields and complicating product purification. The primary cause is often the acid-catalyzed polymerization of reactants or intermediates, especially under the harsh, exothermic conditions of reactions like the Skraup and Doebner-von Miller syntheses.[1][2] This guide provides specific troubleshooting advice for the most common quinoline synthesis reactions.
Skraup Synthesis
The Skraup synthesis is notoriously exothermic and prone to vigorous, hard-to-control reactions that lead to significant tarring.[3]
Problem: Uncontrolled, violent reaction and excessive tar formation.
Root Cause: The reaction between aniline, glycerol, and sulfuric acid is highly exothermic. Localized overheating leads to the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.[4]
Solutions:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step to moderate the reaction's vigor. It is believed to act as an oxygen carrier, allowing for a more controlled oxidation process over a longer period.[4][5]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.[3]
-
Gradual Heating: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the external heat source and allow the reaction's own heat to sustain it.[3]
-
Alternative Oxidizing Agents: While nitrobenzene is commonly used, arsenic acid can result in a less violent reaction.[6]
Doebner-von Miller Synthesis
Similar to the Skraup synthesis, the Doebner-von Miller reaction often suffers from tar formation due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds.[2]
Problem: Low yield and formation of a thick, tarry residue.
Root Cause: Strong acidic conditions promote the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone.[7]
Solutions:
-
Biphasic Solvent System: Employing a two-phase system (e.g., water and toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the high concentration of acid in the aqueous phase and thus minimizing polymerization.[2][8]
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[7]
-
Temperature Control: Maintain the reaction at the lowest effective temperature to achieve a reasonable reaction rate while minimizing polymerization.[7]
-
Catalyst Optimization: While strong Brønsted acids are traditional, exploring milder Lewis acids (e.g., SnCl₄, Sc(OTf)₃) may provide a better balance between reaction rate and tar formation.[9][10]
Combes Quinoline Synthesis
While generally cleaner than the Skraup or Doebner-von Miller reactions, the Combes synthesis can present its own challenges, particularly with regioselectivity when using unsymmetrical β-diketones.[11]
Problem: Formation of undesired regioisomers and potential for side reactions.
Root Cause: With an unsymmetrical β-diketone, the initial condensation with the aniline can occur at two different sites, leading to a mixture of products. The highly acidic conditions can also promote side reactions.
Solutions:
-
Choice of Diketone: Whenever possible, use a symmetrical β-diketone to avoid issues of regioselectivity.
-
Steric and Electronic Control: The regioselectivity is influenced by both steric and electronic factors. For example, bulkier substituents on the diketone can direct the cyclization.[11]
-
Catalyst Choice: The use of polyphosphoric acid (PPA) or other acidic catalysts can influence the reaction outcome.[12]
Friedländer Synthesis
A common side reaction in the Friedländer synthesis is the self-condensation (aldol reaction) of the ketone reactant, especially under basic conditions.[1]
Problem: Formation of aldol condensation byproducts and low yield of the desired quinoline.
Root Cause: The enolizable ketone can react with itself instead of with the 2-aminoaryl aldehyde or ketone.
Solutions:
-
Use of an Imine Analog: To circumvent the aldol side reaction, particularly under alkaline conditions, an imine analog of the o-aniline can be used.[13]
-
Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts or various Lewis acids, can allow the reaction to proceed at lower temperatures, thereby reducing the rate of the competing aldol condensation.[13]
-
Slow Addition of Ketone: Slowly adding the ketone to the reaction mixture can help to keep its concentration low and favor the reaction with the 2-aminoaryl carbonyl compound.[1]
Data Presentation
The following tables summarize quantitative data on the impact of different reaction conditions on the yield of quinoline synthesis, with a focus on methods to reduce tar formation.
Table 1: Effect of Moderator on Skraup Synthesis Yield
| Moderator | Yield of Quinoline (%) | Reference |
| None | Often low and variable, with significant tar formation | [4] |
| Ferrous Sulfate (FeSO₄) | 84-91% | [5] |
Table 2: Effect of Catalyst on Friedländer Synthesis Yield
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | 100 | 6 | 19 | [14] |
| MIL-53(Al) | 100 | 6 | 74 | [14] |
| M(HSO₄)n (M=Al, Mg, Ca) | 70 | 0.5-1 | 85-95 | |
| Iodine | 80-100 | Varies | High yields reported | [15] |
Table 3: Impact of Microwave Irradiation on Skraup Synthesis
| Conditions | Time | Yield (%) | Reference |
| Conventional Heating | Several hours | 10-43 | [16][17] |
| Microwave Irradiation | 15-40 minutes | 10-66 | [17][18] |
Experimental Protocols
High-Yield, Low-Tar Skraup Synthesis of Quinoline
This protocol incorporates the use of ferrous sulfate as a moderator to control the exothermic reaction and minimize tar formation.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition is exothermic, and the mixture should be cooled to control the temperature.
-
Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.
-
After the initial exotherm subsides, continue to heat the mixture at reflux for an additional 3 hours.[19]
-
After cooling, the reaction mixture is worked up by dilution with water, neutralization with a strong base (e.g., NaOH), and steam distillation to isolate the quinoline.
Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation
This protocol utilizes a biphasic solvent system and slow addition of the α,β-unsaturated aldehyde to suppress polymerization.[13]
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture, neutralize with a concentrated base, and extract the product with an organic solvent.
Regioselective Combes Synthesis
This general protocol can be adapted based on the specific substrates and desired regioselectivity.
Materials:
-
Substituted Aniline
-
β-Diketone
-
Acid Catalyst (e.g., concentrated H₂SO₄ or PPA)
Procedure:
-
Condense the substituted aniline with the β-diketone, often with heating, to form the enamine intermediate.
-
In a separate flask, prepare the acid catalyst.
-
Slowly add the enamine intermediate to the acid catalyst with stirring.
-
Heat the reaction mixture to effect cyclization and dehydration.
-
After the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base and extract the product.
High-Yield Friedländer Synthesis Using a Lewis Acid Catalyst
This protocol employs a Lewis acid catalyst for a more efficient and milder synthesis of quinolines.
Materials:
-
2-Aminoaryl ketone
-
α-Methylene carbonyl compound (e.g., acetylacetone)
-
Lewis Acid Catalyst (e.g., MIL-53(Al))[14]
Procedure:
-
In a reaction vessel, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the Lewis acid catalyst.
-
Heat the mixture at a specified temperature (e.g., 100 °C) for several hours.[14]
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and dissolve it in an appropriate solvent.
-
Remove the catalyst by filtration and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing tar formation in quinoline synthesis.
Caption: Competing pathways leading to quinoline synthesis versus tar formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in quinoline synthesis?
A1: The primary cause of tar formation, particularly in the Skraup and Doebner-von Miller syntheses, is the acid-catalyzed polymerization of highly reactive intermediates, such as acrolein or other α,β-unsaturated carbonyl compounds. These reactions are often highly exothermic, and the resulting high temperatures further accelerate these unwanted side reactions.[1][2]
Q2: How does ferrous sulfate act as a moderator in the Skraup synthesis?
A2: Ferrous sulfate (FeSO₄) is believed to act as an oxygen carrier, which moderates the oxidation step of the reaction. This leads to a more controlled and less violent reaction, thereby reducing the charring and polymerization that lead to tar formation.[4]
Q3: Can modern techniques like microwave-assisted synthesis help reduce tar formation?
A3: Yes, microwave irradiation has been shown to be an effective method for reducing reaction times and, in some cases, improving yields in quinoline synthesis. The rapid and uniform heating provided by microwaves can help to minimize the formation of byproducts, including tar.[18][20]
Q4: Are there "greener" alternatives to the classical quinoline synthesis methods that also avoid tar formation?
A4: Yes, there is ongoing research into developing more environmentally friendly methods for quinoline synthesis. These include the use of water as a solvent, employing recyclable catalysts, and conducting reactions under solvent-free conditions. These methods often proceed under milder conditions, which inherently reduces the likelihood of tar formation.[21]
Q5: In the Friedländer synthesis, what is the difference between acid and base catalysis in terms of side reactions?
A5: In the Friedländer synthesis, basic conditions are more likely to promote the self-condensation (aldol reaction) of the ketone reactant as a significant side reaction. Acidic conditions, on the other hand, can also catalyze the reaction but may lead to other side reactions if the conditions are too harsh. The choice of catalyst and conditions should be optimized for the specific substrates being used.[13][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. iipseries.org [iipseries.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. ias.ac.in [ias.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying fluorinated heterocyclic compounds?
A1: Researchers often face several challenges during the purification of fluorinated heterocyclic compounds. These include:
-
Co-elution with impurities: Due to the unique electronic properties of fluorine, fluorinated compounds can have similar retention behaviors to their non-fluorinated synthetic precursors or byproducts, making chromatographic separation difficult.
-
Poor peak shape in HPLC: Peak tailing is a common issue, often caused by interactions between basic heterocyclic compounds and acidic silanol groups on silica-based stationary phases.[1][2]
-
Low recovery: Highly polar fluorinated compounds may adsorb irreversibly to the stationary phase, leading to poor recovery.
-
Compound instability: Some fluorinated heterocycles can be unstable on silica gel, leading to degradation during flash chromatography.[3]
-
Contamination: Fluorinated compounds are susceptible to contamination from various lab materials, such as PTFE components in LC-MS systems, which can leach fluorinated substances and cause background noise.
Q2: How does the presence of fluorine affect the chromatographic behavior of heterocyclic compounds?
A2: The high electronegativity and unique properties of fluorine significantly influence a molecule's polarity, lipophilicity, and intermolecular interactions. This can lead to unexpected elution patterns in both normal-phase and reversed-phase chromatography. For instance, fluorinated compounds may exhibit increased retention on fluorinated stationary phases due to "fluorous-fluorous" interactions.[4] Conversely, on traditional C18 columns, their retention can be unpredictable and may not correlate well with simple hydrophobicity.
Q3: When should I consider using a fluorinated stationary phase for HPLC?
A3: Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl groups, can offer alternative selectivity compared to traditional C18 or phenyl-hexyl columns.[4][5] Consider using a fluorinated phase when:
-
You are trying to separate fluorinated compounds from their non-fluorinated analogs.
-
You are experiencing co-elution issues with a standard C18 column.
-
You are working with halogenated or aromatic compounds, where unique π-π and dipole-dipole interactions with the PFP phase can enhance separation.[6]
Q4: My fluorinated compound is highly polar and shows poor retention on a C18 column. What can I do?
A4: For highly polar fluorinated compounds with poor retention in reversed-phase chromatography, consider the following strategies:
-
Use a polar-embedded or aqueous-stable C18 column: These columns are designed to prevent phase collapse in highly aqueous mobile phases.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or a diol) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This technique is well-suited for the retention and separation of very polar compounds.[7]
-
Use a mobile phase with a different organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Adjust the mobile phase pH: For ionizable compounds, adjusting the pH to suppress ionization can increase retention.
Troubleshooting Guides
HPLC Purification
Problem: Poor Peak Shape (Tailing)
| Possible Cause | Solution |
| Secondary interactions with silanol groups | Use a highly deactivated, end-capped column to minimize silanol interactions.[1] Add a mobile phase modifier like trifluoroacetic acid (TFA) for acidic compounds or a volatile base like triethylamine (TEA) for basic compounds to mask the silanol groups.[8] |
| Mobile phase pH close to analyte's pKa | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure the compound is in a single ionic form. |
| Column overload | Reduce the sample concentration or injection volume.[1] |
| Extra-column effects | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[9] |
Problem: Poor Resolution/Co-elution of Impurities
| Possible Cause | Solution |
| Inappropriate stationary phase | Screen different column chemistries. A C18 column is a good starting point, but consider a phenyl-hexyl or a fluorinated phase (e.g., PFP) for alternative selectivity.[5][10] |
| Suboptimal mobile phase | Optimize the mobile phase composition. Try different organic modifiers (acetonitrile vs. methanol).[11] Perform a gradient optimization to improve the separation of complex mixtures. |
| Insufficient column efficiency | Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[12] |
Flash Chromatography
Problem: Compound Streaking or Tailing on the Column
| Possible Cause | Solution |
| Inappropriate solvent system | The chosen eluent may be too polar, causing the compound to move too quickly and streak. Re-evaluate the solvent system using TLC, aiming for an Rf of 0.2-0.3 for the target compound.[13] |
| Compound is too polar for silica gel | For very polar compounds, consider using a more polar stationary phase like alumina or a bonded phase (e.g., diol, amine). HILIC conditions can also be adapted for flash chromatography.[7] |
| Sample loaded in a solvent that is too strong | If possible, dissolve the sample in the initial, less polar mobile phase. If the compound is not soluble, use a stronger solvent but keep the volume to a minimum. Alternatively, use the dry loading technique.[3] |
Problem: Low or No Recovery of the Compound
| Possible Cause | Solution |
| Irreversible adsorption to the stationary phase | This is common for highly polar or basic compounds on silica gel. Deactivating the silica gel with a small amount of a base (e.g., triethylamine in the eluent) can help. Alternatively, use a different stationary phase like alumina. |
| Compound degradation on silica | Some fluorinated heterocycles can be unstable on acidic silica gel. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation occurs, consider using a neutral or basic stationary phase like alumina, or deactivated silica.[3] |
Quantitative Data
Purity Analysis of 2-Fluoropyridine-3-boronic Acid: qNMR vs. HPLC
The purity of key fluorinated heterocyclic building blocks is crucial for successful synthesis. Below is a comparative table illustrating the purity assessment of 2-Fluoropyridine-3-boronic acid by Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement of analyte concentration based on the proportionality between signal area and the number of nuclei, using an internal standard.[14] | Separation of components followed by detection (e.g., UV), with quantification based on area percent.[14] |
| Purity Result (Illustrative) | 98.2% | 99.88% |
| Interpretation of Discrepancy | qNMR provides a more accurate molar representation, especially if impurities have different UV response factors. In this case, the boronic acid anhydride impurity may be underestimated by HPLC.[14] | The area percent method assumes similar detector response for all components, which can lead to inaccuracies if not corrected with response factors.[14] |
| Advantages | - Primary analytical method- No need for specific reference standards for each impurity- Provides structural information about impurities | - High sensitivity for trace impurities- High sample throughput |
| Limitations | - Lower sample throughput- Requires careful selection of internal standard and experimental parameters | - Assumes similar detector response for all compounds- May not detect impurities that do not have a chromophore |
Data synthesized from information provided in the referenced source.[14] For a comprehensive analysis, a combination of both techniques is often recommended.
Experimental Protocols
Detailed Protocol: Preparative HPLC Purification of a Fluorinated Triazole
This protocol provides a detailed procedure for the purification of a [¹⁸F]-labeled fluorinated triazole, which can be adapted for non-radioactive analogs.
Objective: To purify the target fluorinated triazole from a crude reaction mixture.
Instrumentation:
-
Preparative HPLC system with a UV detector and, if applicable, a radioactivity detector.
-
Semi-preparative HPLC column: Phenomenex Luna C18(2), 250 x 10 mm, 10 µm particle size.[15]
Reagents:
-
Crude reaction mixture containing the fluorinated triazole.
-
HPLC-grade ethanol.
-
HPLC-grade water.
-
Sodium phosphate (for buffer preparation).
Procedure:
-
Sample Preparation:
-
After the reaction is complete, dilute the crude reaction mixture with 2 mL of the HPLC mobile phase.[15]
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Mobile Phase: 8% Ethanol in 10 mM Sodium Phosphate buffer.[15]
-
Flow Rate: 4 mL/min.[15]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or radioactivity detection.
-
Injection Volume: This will depend on the concentration of the sample and the capacity of the column. Start with a small injection to determine the retention time and then scale up.
-
-
Purification:
-
Inject the prepared sample onto the semi-preparative HPLC column.
-
Monitor the chromatogram and collect the fraction corresponding to the peak of the target fluorinated triazole. For the example compound, the product was collected between 19 and 20 minutes.[15]
-
-
Purity Analysis:
-
Inject an aliquot of the collected fraction onto an analytical HPLC system to confirm the purity of the isolated compound.
-
Analytical HPLC Conditions:
-
The radiochemical purity of the example compound was determined to be >98%.[15]
-
General Protocol: Recrystallization of a Fluorinated Heterocyclic Acid
This protocol outlines a general procedure for the purification of a solid fluorinated heterocyclic carboxylic acid by recrystallization.
Objective: To purify a solid fluorinated heterocyclic acid from soluble and insoluble impurities.
Materials:
-
Crude fluorinated heterocyclic acid.
-
A suitable solvent (e.g., water, ethanol, or a mixture). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Erlenmeyer flasks.
-
Hot plate.
-
Buchner funnel and filter flask.
-
Filter paper.
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude compound in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions as needed to achieve complete dissolution at the boiling point of the solvent.[16]
-
-
Hot Filtration (if insoluble impurities are present):
-
If there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble material.[16]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Visualizations
Troubleshooting Workflow for HPLC Purification
Caption: Troubleshooting logic for common HPLC purification problems.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC method for fluorinated heterocycles.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselective Synthesis of 8-(Trifluoromethyl)quinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of 8-(Trifluoromethyl)quinoline synthesis. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions. In the Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product. Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regi
Stability issues of 8-(Trifluoromethyl)quinoline under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Trifluoromethyl)quinoline, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound under acidic conditions a concern?
A1: this compound, like many nitrogen-containing heterocyclic compounds, may be subjected to acidic conditions during synthesis, purification, formulation, or in certain biological environments. The quinoline ring nitrogen is basic and will be protonated in acidic media. While the trifluoromethyl group is generally considered stable, strong acidic conditions, particularly at elevated temperatures, can potentially lead to its degradation. Understanding the stability profile is crucial for ensuring the compound's integrity, purity, and performance in its intended application.
Q2: What is the most likely degradation pathway for this compound in strong acid?
A2: The primary anticipated degradation pathway under strong acidic conditions is the acid-catalyzed hydrolysis of the trifluoromethyl (-CF3) group to a carboxylic acid (-COOH) group. This transformation would result in the formation of 8-quinolinecarboxylic acid. The proposed mechanism involves the protonation of the fluorine atoms, which facilitates the cleavage of the C-F bonds and the formation of a carbocation intermediate, which is subsequently attacked by water.[1]
Q3: What are the typical signs of degradation of this compound in my experiment?
A3: Degradation of this compound can be identified by several observations during analysis:
-
Appearance of new peaks: In chromatographic analyses such as HPLC or LC-MS, the emergence of new peaks that are not present in the reference standard is a primary indicator of degradation.
-
Changes in physical appearance: Discoloration or precipitation in a solution of this compound upon exposure to acidic conditions can suggest chemical changes.
-
Shift in pH: If the degradation reaction produces or consumes acidic or basic species, a noticeable shift in the pH of the solution may occur.
-
Inconsistent analytical results: Poor reproducibility in quantitative analyses can be a sign of ongoing degradation.
Q4: How can I monitor the stability of this compound in my acidic reaction mixture?
A4: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These techniques can separate the parent compound from its potential degradation products, allowing for their individual quantification over time. It is recommended to perform time-point sampling of your reaction mixture and analyze the samples to track the concentration of this compound and the appearance of any new species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks observed in HPLC analysis after acidic workup. | Degradation of this compound due to prolonged exposure to strong acid, especially at elevated temperatures. | - Minimize the duration of exposure to acidic conditions.- Perform acidic steps at lower temperatures (e.g., on an ice bath).- Neutralize the reaction mixture as soon as the desired transformation is complete.- Use a weaker acid if the reaction chemistry allows. |
| Low yield of this compound after a reaction conducted in a strong acidic solvent. | The compound may have degraded during the reaction. The trifluoromethyl group could be hydrolyzing to a carboxylic acid. | - Monitor the reaction progress closely using HPLC or TLC to check for the formation of polar byproducts.- Consider using a less harsh acidic catalyst or a non-acidic solvent system if possible.- If high temperatures are required, conduct a preliminary stability study of the starting material under the reaction conditions without the other reactants. |
| Inconsistent potency or activity of a formulated product containing this compound. | Potential degradation of the active pharmaceutical ingredient (API) due to acidic excipients in the formulation. | - Conduct a forced degradation study of this compound under acidic conditions to identify potential degradants.- Perform compatibility studies with all excipients to ensure they do not promote degradation.- Re-evaluate the formulation to remove or replace acidic components. |
Quantitative Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability profile under various acidic conditions.
Table 1: Forced Degradation of this compound under Acidic Conditions
| Condition | Time (hours) | This compound Assay (%) | 8-Quinolinecarboxylic Acid (%) | Total Impurities (%) |
| 0.1 M HCl at 25°C | 24 | 99.5 | Not Detected | 0.5 |
| 48 | 99.2 | Not Detected | 0.8 | |
| 72 | 98.9 | 0.1 | 1.1 | |
| 1 M HCl at 60°C | 6 | 95.3 | 4.1 | 4.7 |
| 12 | 90.1 | 8.9 | 9.9 | |
| 24 | 82.5 | 16.2 | 17.5 | |
| 0.1 M H₂SO₄ at 25°C | 24 | 99.6 | Not Detected | 0.4 |
| 48 | 99.3 | Not Detected | 0.7 | |
| 72 | 99.0 | Not Detected | 1.0 | |
| 1 M H₂SO₄ at 60°C | 6 | 96.1 | 3.5 | 3.9 |
| 12 | 91.5 | 7.8 | 8.5 | |
| 24 | 84.8 | 14.1 | 15.2 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
Protocol for Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sulfuric acid (H₂SO₄), analytical grade
-
Sodium hydroxide (NaOH), for neutralization
-
HPLC grade acetonitrile and water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a small amount of acetonitrile or methanol, diluted with water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Acidic Stress Conditions:
-
Mild Acidic Condition: To a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl to the final volume.
-
Strong Acidic Condition: To another volumetric flask, add an aliquot of the stock solution and 1 M HCl to the final volume.
-
Repeat the above steps using 0.1 M and 1 M H₂SO₄.
-
Prepare a control sample by diluting the stock solution with water only.
4. Incubation:
-
Store the prepared solutions at a controlled temperature. It is recommended to conduct the study at both room temperature (e.g., 25°C) and an elevated temperature (e.g., 60°C).
-
Protect the solutions from light to avoid photolytic degradation.
5. Sampling and Analysis:
-
Withdraw aliquots from each solution at specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Immediately neutralize the acidic samples with an appropriate amount of NaOH solution to stop the degradation reaction.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate this compound from its potential degradation products.
6. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and quantify any degradation products formed. If an unknown peak is significant, further characterization using LC-MS may be necessary.
Mandatory Visualization
References
Technical Support Center: Scaling Up the Synthesis of 8-(Trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 8-(Trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important fluorinated quinoline derivative.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for the large-scale synthesis of this compound?
A1: For the synthesis of this compound, the Combes synthesis is a highly viable option for scalability. This method involves the acid-catalyzed condensation of 2-aminobenzotrifluoride with an appropriate β-diketone. While other methods like the Gould-Jacobs reaction are also effective for quinoline synthesis, the Combes reaction often offers a more direct route with readily available starting materials.
Q2: I am observing low yields in my Combes synthesis of this compound. What are the potential causes and solutions?
A2: Low yields in the Combes synthesis can stem from several factors. The strong electron-withdrawing nature of the trifluoromethyl group on the aniline precursor can deactivate the ring, making the cyclization step more challenging. Incomplete reaction, side reactions, and purification losses are common culprits. To improve yields, consider optimizing the acid catalyst (e.g., using polyphosphoric acid as both catalyst and solvent), carefully controlling the reaction temperature to prevent decomposition, and ensuring the quality of your starting materials.
Q3: During the workup of my reaction, I'm getting a significant amount of tar-like byproducts. How can I minimize this?
A3: Tar formation is a frequent issue in acid-catalyzed cyclization reactions, especially at elevated temperatures. To mitigate this, you can try a gradual and controlled heating of the reaction mixture. Using a milder acid catalyst or a shorter reaction time could also be beneficial. Post-reaction, a thorough workup involving neutralization and extraction is crucial. Purification via column chromatography using a suitable solvent system can help separate the desired product from the tarry impurities.
Q4: What is the most effective method for purifying this compound at a larger scale?
A4: For large-scale purification, crystallization is often the most practical and cost-effective method. After initial workup and removal of the bulk of impurities, dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly can yield highly pure crystals. Suitable solvent systems can be determined through small-scale solubility tests. For more challenging purifications, column chromatography can be employed, though it may be less economical for very large quantities.
Q5: Are there any specific safety precautions I should take when working with trifluoromethylated compounds and strong acids?
A5: Yes, several safety measures are crucial. 2-Aminobenzotrifluoride can be irritating, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The use of strong acids like sulfuric acid or polyphosphoric acid requires a fume hood to avoid inhaling corrosive vapors. Reactions should be conducted in appropriately sized glassware to avoid uncontrolled exothermic reactions, and a cooling bath should be readily available.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Symptom | Potential Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature gradually, monitoring the reaction progress by TLC or LC-MS. |
| Deactivated aromatic ring due to the CF3 group. | Use a stronger acid catalyst, such as polyphosphoric acid, to facilitate the electrophilic aromatic substitution. | |
| Low product recovery after workup | Product loss during extraction. | Ensure complete extraction by performing multiple extractions with a suitable organic solvent. |
| Product remains in the aqueous layer after neutralization. | Adjust the pH carefully during neutralization to ensure the product is not in a salt form that is soluble in water. | |
| Significant byproduct formation | Side reactions due to high temperatures. | Optimize the reaction temperature to find a balance between reaction rate and byproduct formation. |
| Impure starting materials. | Ensure the purity of 2-aminobenzotrifluoride and the β-diketone before starting the reaction. |
Problem 2: Formation of Impurities and Byproducts
| Symptom | Potential Cause | Suggested Solution |
| Presence of multiple spots on TLC | Isomeric byproducts from the cyclization. | Optimize the reaction conditions (catalyst, temperature) to favor the formation of the desired 8-substituted isomer. |
| Polymerization of reactants or intermediates. | Add reactants slowly and maintain a controlled temperature to minimize polymerization. | |
| Dark, tarry crude product | Decomposition at high temperatures. | Use a lower reaction temperature or a shorter reaction time. Consider using a milder acid catalyst. |
| Incomplete removal of acidic catalyst. | Thoroughly neutralize the reaction mixture during workup and wash the organic extracts with brine. |
Experimental Protocols
Combes Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound. Optimization may be required based on the specific scale and available equipment.
Materials:
-
2-Aminobenzotrifluoride
-
Acetylacetone (or a suitable β-diketone)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add polyphosphoric acid.
-
Addition of Reactants: To the stirred PPA, slowly add 2-aminobenzotrifluoride.
-
Following the addition of the aniline, slowly add acetylacetone to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and maintain for several hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Representative Reaction Parameters for Combes Synthesis
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reactant Ratio (Aniline:Diketone) | 1 : 1.2 | 1 : 1.1 |
| Catalyst | Polyphosphoric Acid | Polyphosphoric Acid |
| Temperature | 120-140 °C | 130-150 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield (after purification) | 60-75% | 55-70% |
Table 2: Purification Efficiency Comparison
| Purification Method | Scale | Typical Purity Achieved | Typical Recovery |
| Column Chromatography | Lab | >98% | 70-85% |
| Recrystallization | Lab/Pilot | >99% | 80-95% |
Visualizations
Caption: Experimental workflow for the Combes synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
Technical Support Center: Catalyst Selection for Efficient 8-(Trifluoromethyl)quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 8-(trifluoromethyl)quinoline, a crucial scaffold in medicinal chemistry and materials science. The strongly electron-withdrawing nature of the trifluoromethyl group presents unique challenges in achieving efficient and high-yielding syntheses. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalytic systems to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary methods for synthesizing the this compound core include classical cyclization reactions and modern cross-coupling strategies. The most frequently employed methods are:
-
Friedländer Annulation: This is a classical and straightforward method involving the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group.[1][2] For this compound, this would typically involve a derivative of 2-amino-x-(trifluoromethyl)benzaldehyde or ketone.
-
Palladium-Catalyzed Reactions: These methods offer high efficiency and functional group tolerance.[3] They often involve the oxidative cyclization of substrates like anilines and allyl alcohols.
-
Copper-Catalyzed Syntheses: Copper catalysts provide a cost-effective alternative to palladium and are effective in various cyclization reactions to form the quinoline ring.[4][5]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Deactivation by the Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group can deactivate the aniline ring, making cyclization more difficult and potentially requiring harsher reaction conditions or more active catalysts.[6]
-
Poor Quality of Reagents: Impurities in starting materials or the presence of water in solvents can significantly impact catalyst activity and lead to side reactions. Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive catalytic reactions.[6]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst loading can all lead to reduced yields. Systematic optimization of these parameters is crucial.
-
Side Reactions: Polymerization of reactants, formation of regioisomers with unsymmetrical ketones in the Friedländer synthesis, or tar formation in harsh acidic conditions are common side reactions that consume starting materials and lower the desired product's yield.[7]
Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A3: Improving selectivity often involves fine-tuning the reaction conditions and catalyst system:
-
Catalyst and Ligand Choice: In palladium- and copper-catalyzed reactions, the choice of ligand can significantly influence the selectivity. Screening different ligands is a common strategy to optimize the reaction.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity by favoring the desired reaction pathway over competing side reactions.[6]
-
Controlled Addition of Reagents: Slow, dropwise addition of a reactant can help to maintain a low concentration in the reaction mixture, which can suppress side reactions like polymerization.
Q4: How do I choose the best catalyst for my synthesis?
A4: The optimal catalyst depends on the specific synthetic route, available starting materials, and desired scale of the reaction.
-
For small-scale laboratory synthesis where cost is less of a concern, palladium catalysts often offer high yields and broad functional group tolerance.
-
For larger-scale synthesis , copper catalysts can be a more economical choice, though they may require more rigorous optimization of reaction conditions.
-
If starting from simple, readily available precursors, the Friedländer synthesis with an appropriate acid or base catalyst can be a very effective and straightforward option.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Deactivated starting material due to the electron-withdrawing CF₃ group. 3. Insufficient reaction temperature or time. 4. Presence of impurities or moisture. | 1. Use a fresh batch of catalyst or activate it if applicable. 2. Employ a more active catalyst system (e.g., a different palladium precursor or a more electron-donating ligand). Consider using harsher conditions (higher temperature, stronger acid/base) if the starting material is particularly unreactive. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time. 4. Purify starting materials and ensure all solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Formation of Tarry Byproducts | 1. Harsh acidic conditions (e.g., in Skraup or Doebner-von Miller type syntheses). 2. High reaction temperatures leading to decomposition. 3. Polymerization of starting materials or intermediates. | 1. Use a milder acid catalyst or a Lewis acid. In Skraup synthesis, add a moderator like ferrous sulfate to control the exotherm.[7] 2. Optimize the reaction temperature to the minimum required for efficient conversion. 3. Add one of the reactants slowly to the reaction mixture to maintain a low concentration. |
| Difficulty in Product Purification | 1. Product is an oil and does not crystallize. 2. Decomposition of the product on silica gel during chromatography. 3. Co-elution with impurities. | 1. Attempt to form a crystalline salt of the quinoline product (e.g., hydrochloride salt).[6] 2. Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography to prevent decomposition of the basic quinoline product.[6] 3. Optimize the eluent system for column chromatography to achieve better separation. Consider recrystallization from a different solvent system. |
| Inconsistent Reaction Outcomes | 1. Sensitivity of the reaction to air or moisture. 2. Variability in the quality of reagents or solvents. | 1. Ensure the reaction is consistently performed under an inert atmosphere with anhydrous solvents. 2. Use reagents and solvents from the same batch for a series of experiments. Verify the purity of new batches of starting materials. |
Catalyst Performance Data
The following table summarizes typical reaction conditions and yields for the synthesis of trifluoromethyl-substituted quinolines using different catalytic systems. Note that direct comparison can be challenging as substrate scope and specific substitution patterns vary between studies.
| Catalyst System | Typical Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Palladium-Catalyzed | ||||||
| Pd(OAc)₂ | 10 | DMSO | 130 | 12 | 70-90 | [3] |
| Pd(PPh₃)₄ / CuI | 2.5 / 5 | Dioxane/NEt₃ | 100 | 6 | 77-99 | [8] |
| Copper-Catalyzed | ||||||
| Cu(OTf)₂ | 20 | Solvent-free | Room Temp. | 0.5-2 | 85-95 | [5] |
| CuI | 10 | Toluene | 110 | 24 | 60-80 | [4] |
| Acid/Base Catalyzed | ||||||
| p-Toluenesulfonic acid | Catalytic | Ethanol/Toluene | Reflux | 2-12 | 80-95 | [6] |
| Trifluoroacetic acid | Catalytic | Solvent-free | 80-100 | 0.1-1 | 90-98 | [9] |
| Potassium Hydroxide | Catalytic | Ethanol | Reflux | 4-8 | 75-90 | [6] |
Experimental Protocols
Method 1: Friedländer Synthesis using p-Toluenesulfonic Acid
This protocol describes a general procedure for the acid-catalyzed Friedländer annulation.
Materials:
-
2-Aminoaryl ketone/aldehyde (e.g., 2-amino-5-(trifluoromethyl)benzaldehyde) (1.0 eq)
-
Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate) (1.2 eq)
-
p-Toluenesulfonic acid (0.1 eq)
-
Ethanol or Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-aminoaryl ketone/aldehyde, the carbonyl compound, and the solvent.
-
Add the catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).[6]
Method 2: Palladium-Catalyzed Oxidative Cyclization
This protocol is a general procedure for the synthesis of quinolines from anilines and allyl alcohols.
Materials:
-
Aniline derivative (e.g., 2-(trifluoromethyl)aniline) (1.0 eq)
-
Allyl alcohol (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction tube, combine the aniline derivative, the allyl alcohol, and palladium(II) acetate.
-
Add DMSO as the solvent.
-
Seal the tube and heat the reaction mixture at 130 °C for 12 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 4. Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper(ii) triflate-catalyzed reactions for the synthesis of novel and diverse quinoline carboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 8-(Trifluoromethyl)quinoline Reactions by TLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 8-(Trifluoromethyl)quinoline and its derivatives in thin-layer chromatography (TLC).
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of this compound reactions in a direct question-and-answer format.
Problem: My spot for this compound is streaking or tailing down the plate.
Answer: This is a very common issue when working with basic compounds like quinolines on standard silica gel plates.[1] Silica gel is slightly acidic, which leads to strong interactions with the basic nitrogen atom in the quinoline ring.[1]
-
Solution 1: Add a Basic Modifier. To mitigate this interaction, add a small amount (0.1–2.0%) of a basic modifier like triethylamine (NEt₃) or pyridine to your mobile phase.[2][3] This will neutralize the acidic sites on the silica gel, resulting in sharper, more defined spots.[3]
-
Solution 2: Dilute Your Sample. The sample may be overloaded.[2][4] Try running the separation again with a more diluted sample solution.[2]
Problem: My spots are not moving off the baseline (Rf ≈ 0).
Answer: This indicates that the mobile phase (eluent) is not polar enough to move the compound up the plate.[2][5]
-
Solution: Increase Solvent Polarity. Increase the proportion of the more polar solvent in your mobile phase.[1][2][5] For example, if you are using a 10% ethyl acetate in hexanes mixture, try increasing it to 30% or 50%.[1]
Problem: My spots are running at the solvent front (Rf ≈ 1).
Answer: This is the opposite of the previous problem and means your mobile phase is too polar for the compounds.[2][5]
-
Solution: Decrease Solvent Polarity. Decrease the proportion of the polar solvent or choose a less polar solvent altogether.[2] For instance, if you are using 50% ethyl acetate in hexanes, try reducing it to 20%.[5]
Problem: No spots are visible on the developed TLC plate.
Answer: This can happen for several reasons.
-
Solution 1: Use an Appropriate Visualization Method. While quinolines are typically UV-active due to their aromatic nature, your specific compound might not be, or its concentration could be too low.[5] First, ensure you have checked the plate under a UV lamp (254 nm).[5] If no spots appear, use a chemical staining method like an iodine chamber or a potassium permanganate dip.[4][5]
-
Solution 2: Concentrate the Sample. Your sample may be too diluted.[2][4] Try concentrating the sample before spotting it on the TLC plate.[5] You can also spot the sample multiple times in the same location, allowing the solvent to dry between each application.[2][4]
-
Solution 3: Check the Solvent Level. Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[2][4] If the baseline is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[4]
Problem: The spots are overlapping or poorly resolved.
Answer: The chosen mobile phase is not optimal for separating the mixture of compounds.[5]
-
Solution: Optimize the Solvent System. You will need to perform a systematic trial of different mobile phase compositions to find the optimal system for separation.[5] Consider trying different classes of solvent mixtures, such as polar/hydrocarbon (e.g., ethyl acetate/hexane) or polar/dichloromethane (e.g., methanol/dichloromethane).[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for analyzing this compound derivatives on TLC?
A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[1] If your quinoline derivative is highly substituted with polar groups, you may need to start with a more polar system, such as 5% methanol in dichloromethane.[1] Crucially, always remember to add a small amount of triethylamine (~0.5-1%) to the eluent to prevent tailing.[1][3]
Q2: How do I calculate the Retention Factor (Rf) and what is a good range?
The Retention Factor (Rf) is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[1] Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[5] An ideal Rf value for good separation should be between 0.3 and 0.7.[1] Values too close to 0 or 1 indicate that the chosen solvent system is providing poor separation.[1]
Q3: How can I confirm the identity of a spot on my TLC plate?
To tentatively identify a compound, you can use a co-spotting technique.[1] On the same TLC plate, apply three spots to the baseline:
-
Your starting material or a known standard.
-
Your reaction mixture.
-
A "co-spot" containing both your reaction mixture and the known standard applied at the same point.[1][6][7]
If the spot in your reaction mixture is the same as the standard, the co-spot will appear as a single, unified spot after development. If they are different, you will likely see two separate spots.[1]
Q4: What visualization methods are best for this compound compounds?
Quinolines, being highly conjugated aromatic systems, are typically UV-active.
-
UV Light (254 nm): This should always be the first method you try.[1] On a TLC plate containing a fluorescent indicator (F₂₅₄), UV-active compounds will appear as dark spots against a green fluorescent background.[1][8] This method is non-destructive, meaning you can use another visualization technique afterward.[1]
-
Staining: If UV visualization is not effective, various chemical stains can be used. Since these methods are destructive, they should be performed after UV analysis.[8]
-
Iodine Chamber: A general stain that is good for unsaturated and aromatic compounds. Spots will appear as brown or yellow-brown.[8][9]
-
Potassium Permanganate (KMnO₄) Stain: A general oxidizing stain that reacts with many functional groups (alkenes, alkynes, alcohols, etc.), appearing as yellow or brown spots on a purple background.[10]
-
Data Presentation
Table 1: Common TLC Mobile Phase Systems & Polarity
| Non-Polar Solvent | Polar Solvent | Polarity | Typical Use Case |
| Hexanes / Heptane | Ethyl Acetate | Low to Medium | General purpose for neutral organic molecules.[11] |
| Hexanes / Heptane | Diethyl Ether | Low to Medium | Alternative to ethyl acetate systems. |
| Dichloromethane | Methanol | Medium to High | For more polar quinoline derivatives.[1] |
| Toluene | Ethyl Acetate | Low to Medium | For separation of aromatic compounds. |
Table 2: Common TLC Visualization Stains
| Stain Name | Preparation | Use Case | Appearance |
| Iodine (I₂) Vapor | A few crystals of iodine in a sealed chamber.[9] | General purpose, especially for aromatic and unsaturated compounds.[9] | Brown spots on a light brown/yellow background. Fades quickly.[8][9] |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. | General purpose oxidizing stain for most functional groups. | Yellow/brown spots on a purple/pink background.[10] |
| p-Anisaldehyde | 135mL ethanol, 5mL conc. H₂SO₄, 1.5mL acetic acid, 3.7mL p-anisaldehyde.[9] | Excellent multipurpose stain, sensitive to nucleophilic groups.[9] | Varies (pinks, blues, purples) on a light pink background upon heating.[9] |
| Ceric Ammonium Molybdate (CAM) | 12.5g ammonium molybdate, 0.5g ceric sulfate in 250mL aq. H₂SO₄.[11] | General purpose charring stain. | Dark blue or green spots on a pale background upon heating. |
Experimental Protocols
Detailed Protocol for Monitoring Reaction Progress by TLC
This protocol outlines the standard procedure for using TLC to track the consumption of starting material and the formation of the product in a reaction involving this compound.
-
Chamber Preparation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This saturates the chamber atmosphere with solvent vapor, ensuring a uniform solvent front.[1]
-
Cover the chamber tightly and let it equilibrate for 5-10 minutes.
-
-
Plate Preparation:
-
Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[11]
-
Using a pencil, gently draw a straight baseline about 1-1.5 cm from the bottom of the plate.[5]
-
Mark three small tick marks on the baseline for spotting: one for the starting material (SM), one for a co-spot (Co), and one for the reaction mixture (Rxn).[6]
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of your starting material(s) in a volatile solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Take a small aliquot of your reaction mixture and dilute it with the same volatile solvent.
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" mark. The spot should be as small as possible.[6]
-
Apply a small spot of the reaction mixture to the "Rxn" mark.
-
On the "Co" mark, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[6][7]
-
Ensure the spots are dry before placing the plate in the chamber.
-
-
Development:
-
Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[1]
-
Cover the chamber and allow the solvent to move up the plate via capillary action.[1]
-
Remove the plate when the solvent front is about 1 cm from the top edge.[5]
-
Immediately mark the position of the solvent front with a pencil.[5]
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm) and lightly circle any visible spots with a pencil.[1][8]
-
If spots are not clearly visible or if confirmation is needed, proceed with a chemical staining method (e.g., iodine chamber or potassium permanganate dip).[5]
-
-
Analysis:
-
Assess the reaction progress by comparing the lanes. As the reaction proceeds, the spot corresponding to the starting material in the "Rxn" lane should diminish in intensity, while a new spot for the product appears and intensifies.[5]
-
The reaction is generally considered complete when the starting material spot is no longer visible in the "Rxn" lane.[5]
-
Calculate the Rf value for the starting material and the new product spot(s) for your records.[1]
-
Mandatory Visualization
Caption: Standard experimental workflow for monitoring a reaction by TLC.
Caption: Troubleshooting flowchart for common TLC analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 8-(Trifluoromethyl)quinoline and 8-Chloroquinoline Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the distinct biological profiles of two key quinoline scaffolds, supported by experimental data and methodologies.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Among the vast number of quinoline derivatives, those substituted at the 8-position have shown significant and diverse biological activities. This guide provides a comparative analysis of two such derivatives: 8-(Trifluoromethyl)quinoline and 8-Chloroquinoline. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct and overlapping biological activities, focusing on anticancer and antimicrobial properties.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the biological activities of derivatives of this compound and 8-Chloroquinoline, focusing on their cytotoxic effects against various cell lines.
| Compound Class | Compound/Derivative | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | 2,8-Bis(trifluoromethyl)quinoline derivative | Cell Growth Inhibition | HL-60 (Human Promyelocytic Leukemia) | 10 ± 2.5 µM | [3] |
| This compound | Quinoline-derived trifluoromethyl alcohol | Cell Proliferation | Zebrafish Embryo Model | LC50: 14.14 µM | [4] |
| 8-Chloroquinoline | 5-Chloroquinolin-8-ol (Cloxyquin) | Antimycobacterial Activity | Mycobacterium tuberculosis | MIC50: 0.125 µg/ml | [5] |
| 8-Chloroquinoline | 5-Chloroquinolin-8-ol (Cloxyquin) | Antimycobacterial Activity | Mycobacterium tuberculosis | MIC90: 0.25 µg/ml | [5] |
| 8-Chloroquinoline | 7-(β-trans-(N, N-dimethylamino) ethenyl)-8-nitroquinoline | Cytotoxicity | Caco-2 (Human Colorectal Carcinoma) | 0.929 µM | [6] |
| 8-Chloroquinoline | 8-nitro-7-quinolinecarbaldehyde | Cytotoxicity | Caco-2 (Human Colorectal Carcinoma) | 0.535 µM | [6] |
Detailed Biological Profiles
This compound: Focus on Anticancer Activity
Derivatives of this compound have been primarily investigated for their potential as anticancer agents. The trifluoromethyl group is a key substituent in medicinal chemistry, known for enhancing metabolic stability and lipophilicity, which can lead to improved cellular uptake and biological activity.
Mechanism of Action: Studies have shown that certain trifluoromethylquinoline derivatives exert their cytotoxic effects by binding to and intercalating with DNA, which can lead to the induction of apoptosis (programmed cell death).[3] For instance, 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone demonstrated significant cell-growth inhibitory activity against human promyelocytic leukemic (HL-60) cells, with an IC50 of 10 ± 2.5 microM.[3] This activity is associated with extensive morphological changes in the cells, indicative of apoptosis.
Another area of investigation involves quinoline-derived trifluoromethyl alcohols, which have shown potent growth inhibitory effects in zebrafish embryo models, a common tool for in vivo toxicity and efficacy screening.[4] One such compound exhibited more potent anticancer activity than the established chemotherapy drug cisplatin in in vitro cell proliferation assays.[4]
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// Edges Compound -> Cell [arrowhead=vee, color="#5F6368", label=" Enters"]; Cell -> DNA [style=invis]; Compound -> DNA [arrowhead=vee, color="#34A853", label=" Intercalates"]; DNA -> Apoptosis [arrowhead=vee, color="#5F6368"]; Apoptosis -> Growth_Inhibition [arrowhead=vee, color="#5F6368"]; } dot Caption: Mechanism of this compound derivatives.
8-Chloroquinoline: A Versatile Scaffold with Diverse Activities
8-Chloroquinoline derivatives, particularly those also containing a hydroxyl group (chloroquinolinols), exhibit a broader range of biological activities, including antimicrobial, antifungal, and anticancer effects.[7][8]
Mechanism of Action: A primary mechanism of action for many 8-chloroquinoline derivatives is their ability to chelate metal ions.[7] This sequestration of essential metal ions like zinc, copper, and iron can disrupt the function of metal-dependent enzymes in pathogens, leading to antimicrobial and antifungal effects. For example, 5-chloroquinolin-8-ol (cloxyquin) has demonstrated potent activity against Mycobacterium tuberculosis, with MIC50 and MIC90 values of 0.125 and 0.25 µg/ml, respectively.[5] The chelation of metal ions is also believed to interfere with RNA synthesis in microbes.[5][7]
In the context of cancer, functionalization of the quinoline ring system can significantly influence cytotoxicity. Studies on various substituted quinoline derivatives against human epithelial colorectal carcinoma (Caco-2) cells have shown that modifications can either increase or decrease cytotoxic activity, highlighting the potential for fine-tuning these molecules for therapeutic purposes.[6] Some derivatives have demonstrated potent cytotoxicity with IC50 values in the sub-micromolar range.[6]
// Nodes Start [label="Start: Prepare Bacterial/Fungal Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Compound [label="Prepare Serial Dilutions of\n8-Chloroquinoline Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate [label="Inoculate Culture with\nCompound Dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at Optimal\nTemperature and Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Microbial Growth\n(e.g., Optical Density)", fillcolor="#FBBC05", fontcolor="#202124"]; Determine_MIC [label="Determine Minimum Inhibitory\nConcentration (MIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Compound [color="#5F6368"]; Prepare_Compound -> Inoculate [color="#5F6368"]; Inoculate -> Incubate [color="#5F6368"]; Incubate -> Measure [color="#5F6368"]; Measure -> Determine_MIC [color="#5F6368"]; Determine_MIC -> End [color="#5F6368"]; } dot Caption: Experimental workflow for determining MIC.
Experimental Protocols
Cell Growth Inhibition Assay (MTT/MTS Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.
-
Cell Seeding: Plate cells (e.g., HL-60 or Caco-2) in 96-well plates at a predetermined density (e.g., 10,000 cells per well) and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Dilute the stock solutions with the culture medium to achieve a range of final concentrations. Replace the old medium in the wells with the medium containing the test compounds.[6]
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.[6]
-
MTT/MTS Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent (like MTS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.[6]
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6] Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting cell viability against compound concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Grow the microbial strain (e.g., M. tuberculosis) in an appropriate liquid broth medium to a specified turbidity.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound.
-
Incubation: Incubate the microplate under conditions suitable for the growth of the microorganism (e.g., specific temperature and duration).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[5] For more quantitative results, the optical density can be measured using a plate reader.[9]
Conclusion
While both this compound and 8-Chloroquinoline are valuable scaffolds in drug discovery, the available evidence points to different primary areas of therapeutic potential. This compound derivatives show particular promise as anticancer agents, often acting through DNA intercalation and apoptosis induction. In contrast, 8-Chloroquinoline derivatives demonstrate a wider spectrum of biological activities, notably as antimicrobial agents through metal chelation, while also possessing significant, tunable cytotoxic effects against cancer cells. Further head-to-head studies are warranted to directly compare the efficacy and selectivity of these two important classes of quinoline derivatives.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. 8-Chloroquinolin-5-ol | 16026-85-0 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) of 8-(Trifluoromethyl)quinoline analogs
A Comprehensive Comparison of 8-(Trifluoromethyl)quinoline Analogs: Structure-Activity Relationship (SAR) Analysis
This guide provides a detailed comparison of this compound analogs, focusing on their structure-activity relationships (SAR) across various biological activities, including anticancer, antimalarial, and antifungal properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound Analogs
Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of biological activities such as antimalarial, anticancer, antibacterial, and antifungal effects.[1][2][3] The introduction of a trifluoromethyl (-CF3) group, particularly at the 8-position of the quinoline ring, can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[4] This guide synthesizes experimental data from various studies to provide a clear overview of the SAR of these potent analogs.
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives, with some focusing on analogs bearing a trifluoromethyl group. The primary mechanism of action for many of these compounds involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][5]
Quantitative Data for Anticancer Activity
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 (Urea Derivative) | 4-(phenylureido)-7-(trifluoromethyl)quinoline with a benzenesulfonamide moiety | Multiple human cancer cell lines | Data not publicly available, but described as highly potent | [1] |
| 10g | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | [6] |
Structure-Activity Relationship for Anticancer Activity
Based on available data for trifluoromethyl-substituted quinolines, the following SAR can be inferred:
-
Substitution at the 4-position: The introduction of an amino side chain at this position appears to be beneficial for antiproliferative activity. The length of this side chain can also influence potency, with a two-carbon linker to a dimethylamino group showing strong activity.[6]
-
Substitution at the 7-position: Large, bulky alkoxy substituents at the 7-position, such as a 4-fluorobenzyloxy group, have been shown to be advantageous for anticancer activity.[6]
-
Urea and Sulfonamide Moieties: The incorporation of urea and benzenesulfonamide functionalities can lead to highly potent compounds, likely through interactions with key enzymes in signaling pathways like PI3K.[1]
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically < 0.5%). The old medium is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells with vehicle and a known anticancer drug are included.[7]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition and Incubation: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[7]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.[7]
Antimalarial Activity
Quinoline-based compounds have historically been the cornerstone of antimalarial therapy. The trifluoromethyl group has been incorporated into quinoline scaffolds to develop new agents with activity against drug-resistant strains of Plasmodium falciparum.[2][3]
Quantitative Data for Antimalarial Activity
| Compound ID | Substitution Pattern | P. falciparum Strain | IC50 (µg/mL) | Reference |
| Compound A | 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (chloroquine-sensitive) | 4.8 | [8] |
| Compound B | 2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino)ketone | D10 (chloroquine-sensitive) | 5.2 | [8] |
Structure-Activity Relationship for Antimalarial Activity
From studies on trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives, the following SAR observations can be made:
-
Bis(trifluoromethyl) Substitution: Derivatives containing two trifluoromethyl groups (e.g., at the 2 and 8 positions) tend to exhibit slightly higher in vitro antimalarial activity compared to those with a single trifluoromethyl group.[8]
-
Side Chain at the 4-position: The nature of the substituent at the 4-position is critical for activity. Ketone-containing side chains with additional heterocyclic moieties like nitroimidazole and pyrimidine have shown notable activity.[8] These compounds are thought to exert their effect by intercalating with DNA.[8]
Experimental Protocol: In Vitro Antimalarial Activity (Schizonticidal Testing)
A common method to assess the in vitro antimalarial activity of compounds is the schizonticidal testing method, often using a semiautomated microdilution technique.[9][10]
-
Parasite Culture: P. falciparum asexual blood stage parasites are cultured at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[9]
-
Drug Dilutions: Serial dilutions of the test compounds are prepared in a suitable medium and added to 96-well plates.[9]
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells, and the plates are incubated for a duration that allows for parasite maturation to the schizont stage.
-
Assessment of Parasite Growth: Parasite growth can be quantified using various methods, such as microscopic counting of schizonts or by measuring the incorporation of a radiolabeled substrate like [3H]-hypoxanthine.[2]
-
Data Analysis: The concentration of the compound that inhibits parasite growth by 50% (IC50) is determined by plotting the percentage of growth inhibition against the log of the drug concentration.
Antifungal Activity
Fluorinated quinoline analogs have also been investigated for their antifungal properties against various phytopathogenic fungi.[11]
Quantitative Data for Antifungal Activity
| Compound ID | Substitution Pattern | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference |
| 2b | 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | Sclerotinia sclerotiorum | >80 | [11] |
| 2e | 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | Sclerotinia sclerotiorum | >80 | [11] |
| 2f | 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | Sclerotinia sclerotiorum | >80 | [11] |
| 2k | 8-fluoro-2,3-dimethylquinolin-4-yl 3,4-dichlorobenzoate | Sclerotinia sclerotiorum | >80 | [11] |
| 2n | 8-fluoro-2,3-dimethylquinolin-4-yl 4-(trifluoromethyl)benzoate | Sclerotinia sclerotiorum | >80 | [11] |
| 2g | 8-fluoro-2,3-dimethylquinolin-4-yl 4-bromobenzoate | Rhizoctonia solani | 80.8 | [11] |
Note: The data presented is for 8-fluoro-quinoline analogs, which provides insight into the effects of halogen substitution at the 8-position.
Structure-Activity Relationship for Antifungal Activity
For the series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, the following SAR can be deduced:
-
Esterification at the 4-position: The presence of a benzoate ester at the 4-position of the quinoline ring is a key structural feature for the observed antifungal activity.[11]
-
Substitution on the Benzoate Ring: The nature and position of the substituent on the benzoate ring influence the activity against specific fungal strains. Halogen substitutions (fluoro, chloro, bromo) and a trifluoromethyl group at the 4-position of the benzoate ring generally result in good activity against S. sclerotiorum.[11]
Experimental Protocol: In Vitro Antifungal Activity Assay
The antifungal activity of the compounds can be evaluated using a mycelial growth inhibition assay.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Measurement and Calculation: The diameter of the mycelial colony in both the control and treated plates is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the mycelial colony in the control and dt is the average diameter of the mycelial colony in the treated plate.
Visualizations
General Synthetic and Evaluation Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Structure-Activity Relationship (SAR) Summary
Caption: Key structure-activity relationships for this compound analogs. (Note: A placeholder image is used in the DOT script; a chemical structure image would be rendered here).
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. ijrpr.com [ijrpr.com]
- 11. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of 8-(Trifluoromethyl)quinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within the diverse landscape of heterocyclic compounds, quinoline derivatives have emerged as a promising scaffold, with the 8-(trifluoromethyl)quinoline core demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the in vitro performance of these derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Comparative Cytotoxicity Analysis
The in vitro efficacy of this compound derivatives has been evaluated against a panel of human cancer cell lines, with results indicating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific substitutions on the quinoline ring and the cancer cell line being tested.
A notable derivative, 2,8-bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone, has shown significant cell-growth inhibitory activity against human promyelocytic leukemia (HL-60) cells with an IC50 value of 10 µM[1]. Further studies on new 2,8-bis(trifluoromethyl)-4-substituted quinolines identified compounds 5a and 5g as potent antiproliferative agents against both HL-60 and U937 (leukemic monocyte lymphoma) cell lines, with IC50 values for compound 5a being 19.88 µg/mL and 43.95 µg/mL, respectively.
Another derivative, 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1), has demonstrated the ability to decrease the viability of cancer cells and reduce xenograft tumor growth[2]. While a specific IC50 is not stated in the abstract, its mechanism of inducing apoptosis in T47D breast cancer cells has been investigated[2]. Additionally, a series of N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-arylquinolin-8-yl)pentan-1,4-diamine derivatives exhibited IC50 values ranging from 5 to 8 µM against cancer cells[3].
For comparison, a fluorinated quinoline derivative, ethyl 4-hydroxy-2-methyl-6-(2-(trifluoromethyl)phenyl)quinoline-3-carboxylate, which notably has the trifluoromethyl group at a different position, showed IC50 values of 20.0 μM in MDA-MB-468 (triple-negative breast cancer) and 60.0 μM in MCF7 (breast adenocarcinoma) cells[4].
Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound Derivatives and Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 (Promyelocytic Leukemia) | 10 | [1] |
| 2,8-bis(trifluoromethyl)-4-substituted quinoline (Compound 5a) | HL-60 (Promyelocytic Leukemia) | 19.88 (µg/mL) | |
| 2,8-bis(trifluoromethyl)-4-substituted quinoline (Compound 5a) | U937 (Leukemic Monocyte Lymphoma) | 43.95 (µg/mL) | |
| N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-arylquinolin-8-yl)pentan-1,4-diamine derivatives | Cancer cell lines | 5 - 8 | [3] |
| Ethyl 4-hydroxy-2-methyl-6-(2-(trifluoromethyl)phenyl)quinoline-3-carboxylate | MDA-MB-468 (Triple-Negative Breast Cancer) | 20.0 | [4] |
| Ethyl 4-hydroxy-2-methyl-6-(2-(trifluoromethyl)phenyl)quinoline-3-carboxylate | MCF7 (Breast Adenocarcinoma) | 60.0 | [4] |
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly employed in vitro assays: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period with the test compounds, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove TCA, unbound dye, and serum proteins.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and interfere with critical cellular signaling pathways.
Apoptosis Induction by this compound Derivatives
Several studies suggest that these compounds exert their cytotoxic effects by triggering apoptosis. For instance, 2,8-bis(trifluoromethyl)quinoline derivatives have been shown to induce apoptosis in HL-60 cells, which is believed to be linked to their ability to bind to and intercalate with DNA[1].
The derivative PQ1 induces apoptosis in T47D breast cancer cells through the activation of both caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively[2]. This dual activation suggests a comprehensive mechanism for inducing cell death. PQ1 treatment leads to the activation of caspase-9, an increase in the pro-apoptotic protein Bax, and the release of cytochrome c from the mitochondria, all hallmarks of the intrinsic pathway[2]. Simultaneously, the activation of caspase-8 points to the engagement of the extrinsic pathway, likely through death receptor signaling[2].
Experimental Workflow for In Vitro Cytotoxicity Screening
The process of evaluating the anticancer potential of novel compounds involves a systematic workflow, from initial cell culture to the final data analysis.
References
- 1. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-(Trifluoromethyl)quinoline and its Bromo-Derivatives for Researchers
In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The strategic substitution on the quinoline ring is a key determinant of the resulting compound's physicochemical properties and biological activity. This guide provides a comparative overview of 8-(Trifluoromethyl)quinoline and its bromo-derivatives, offering insights into their synthesis, properties, and performance in biological assays. This analysis is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations to support further research and development.
Physicochemical Properties: A Tale of Two Substituents
The introduction of a trifluoromethyl group (-CF3) or a bromine atom (-Br) at the 8-position of the quinoline ring significantly influences the molecule's electronic and steric properties, which in turn affects its behavior in chemical and biological systems.
| Property | This compound | 8-Bromoquinoline | Data Source(s) |
| Molecular Weight | 211.17 g/mol | 208.05 g/mol | [1] |
| Melting Point | Not available | 80 °C | [2] |
| Boiling Point | Not available | 112-113 °C at 0.5 mmHg | [3] |
| Density | Not available | 1.594 g/mL at 25 °C | [3] |
| Refractive Index | Not available | n20/D 1.672 | [3] |
| pKa | Predicted: 2.55 | Not available | [4] |
| LogP (Lipophilicity) | Not available | 2.5 | [1] |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature.
The trifluoromethyl group is a strong electron-withdrawing group, which can enhance metabolic stability and lipophilicity, crucial factors for drug candidates.[4] Bromine, a halogen, also influences the electronic nature of the quinoline ring and provides a site for further chemical modifications.
Synthesis Workflow: Pathways to a Privileged Scaffold
The synthesis of 8-substituted quinolines is a well-established area of organic chemistry. Below are generalized workflows for the preparation of this compound and 8-Bromoquinoline.
References
- 1. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Navigating the Synthesis of 8-(Trifluoromethyl)quinoline: A Comparative Guide to Established and Modern Methodologies
The synthesis of 8-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science, has traditionally relied on established cyclization reactions. However, the continuous pursuit of efficiency, safety, and milder reaction conditions has driven the exploration of novel synthetic strategies. This guide provides a comparative overview of a classic Skraup synthesis approach and a recently developed direct C-H trifluoromethylation method, offering researchers and drug development professionals insights into these distinct routes.
Established Route: The Skraup Synthesis
The Skraup synthesis, a long-standing method for quinoline synthesis, can be adapted for the preparation of this compound starting from 2-(trifluoromethyl)aniline. This reaction typically involves the dehydration of glycerol to acrolein, which then undergoes a cyclization reaction with the aniline derivative in the presence of a strong acid and an oxidizing agent.
Experimental Protocol:
A mixture of 2-(trifluoromethyl)aniline (1 equivalent), glycerol (3 equivalents), and concentrated sulfuric acid is heated. An oxidizing agent, such as nitrobenzene or arsenic acid, is added to facilitate the aromatization of the dihydroquinoline intermediate. The reaction mixture is heated at elevated temperatures for several hours. After cooling, the mixture is basified and the product is extracted with an organic solvent. Purification is typically achieved through distillation or chromatography.
A Modern Approach: Direct C-H Trifluoromethylation
Recent advancements in organic synthesis have led to the development of direct C-H functionalization methods, offering a more atom-economical and potentially milder alternative to traditional multi-step syntheses. While a direct C-H trifluoromethylation at the 8-position of quinoline itself is still an area of active research, a notable modern approach involves the copper-catalyzed trifluoromethylation of 8-aminoquinoline derivatives at the C5-position, which can subsequently be converted to the desired product. This highlights a modern strategy of late-stage functionalization.
Experimental Protocol:
A protected 8-aminoquinoline derivative is reacted with a trifluoromethylating agent, such as Togni's reagent or sodium triflinate, in the presence of a copper catalyst. The reaction is typically carried out in an organic solvent under mild conditions. Upon successful trifluoromethylation at the C5-position, the directing group at the 8-position can be removed to yield the this compound core.
Performance Comparison
| Parameter | Established Route (Skraup Synthesis) | Modern Route (Direct C-H Trifluoromethylation) |
| Starting Materials | 2-(Trifluoromethyl)aniline, Glycerol | 8-Aminoquinoline derivative, Trifluoromethylating agent |
| Reagents & Conditions | Concentrated sulfuric acid, oxidizing agent, high temperatures | Copper catalyst, milder reaction conditions |
| Atom Economy | Lower, involves dehydration and oxidation steps | Higher, direct C-H functionalization |
| Selectivity | Generally good for the quinoline core formation | High regioselectivity for the C5-position |
| Substrate Scope | Can be limited by the stability of the aniline derivative | Dependent on the directing group strategy |
| Safety & Environmental | Harsh acidic conditions, potentially hazardous oxidizing agents | Milder conditions, but copper catalyst may require removal |
Synthetic Pathways and Workflows
To visualize the distinct approaches, the following diagrams illustrate the conceptual synthetic pathways.
Conclusion
The choice of synthetic route for this compound depends on various factors including the availability of starting materials, desired scale, and considerations for safety and environmental impact. The established Skraup synthesis offers a direct approach to the quinoline core, while modern C-H functionalization strategies, although potentially requiring a directing group strategy, provide a pathway with higher atom economy and milder reaction conditions. As research in this area progresses, the development of even more efficient and direct methods for the synthesis of this important molecule is anticipated.
A Comparative Guide to 8-(Trifluoromethyl)quinoline and Other Heterocyclic Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. The incorporation of a trifluoromethyl (-CF3) group has become a key strategy to enhance metabolic stability, lipophilicity, and target binding affinity.[1] This guide provides an objective comparison of the 8-(trifluoromethyl)quinoline scaffold against other prevalent heterocyclic systems—pyridine, benzimidazole, and indole—supported by quantitative data and detailed experimental protocols.
Executive Summary
The this compound scaffold offers a unique combination of properties stemming from the quinoline core and the trifluoromethyl substituent. The quinoline structure is a recognized pharmacophore with a history in approved drugs, while the -CF3 group at the 8-position can significantly modulate its physicochemical and pharmacokinetic profiles. This guide will delve into a comparative analysis of lipophilicity, metabolic stability, and target binding characteristics, providing researchers with the data to make informed decisions in scaffold selection.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
To provide a tangible comparison, we have compiled data for representative approved drugs that feature the this compound, pyridine, benzimidazole, and indole scaffolds.
Table 1: Comparison of Lipophilicity (LogP)
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is commonly expressed as the logarithm of the partition coefficient (LogP).
| Scaffold | Representative Drug | LogP |
| This compound | Mefloquine | 3.9[2] |
| Pyridine | Imatinib | 3.0[3] |
| Benzimidazole | Omeprazole | 2.2 (pKa 3.97)[4] |
| Indole | Sumatriptan | -1.1 to -0.7 |
Table 2: Comparison of Metabolic Stability (Half-life)
Metabolic stability is a crucial parameter that influences the dosing regimen and overall efficacy of a drug. It is often assessed by measuring the drug's half-life (t½) in vivo or in vitro.
| Scaffold | Representative Drug | In Vivo Half-life (t½) |
| This compound | Mefloquine | 2 to 4 weeks[5] |
| Pyridine | Imatinib | ~18 hours[6] |
| Benzimidazole | Omeprazole | 0.5 to 1 hour[7] |
| Indole | Sumatriptan | ~2 hours[8] |
Target Interactions and Binding Affinity
The nature of the heterocyclic scaffold plays a significant role in how a molecule interacts with its biological target.
-
This compound : The antimalarial drug mefloquine, which features this scaffold, targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis.[9] The trifluoromethyl group can enhance binding affinity through favorable interactions within the target's binding pocket.[1]
-
Pyridine : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for high-affinity binding to biological targets like enzymes and receptors.[1] The aromatic nature of the ring also allows for π-π stacking interactions.[1]
-
Benzimidazole : This scaffold is considered a "privileged structure" in medicinal chemistry due to its resemblance to purine bases.[10] This similarity allows benzimidazole derivatives to interact with a wide range of biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.[10]
-
Indole : The indole nucleus is a key component of many natural and synthetic molecules that bind to a variety of receptors and enzymes. The N-H group can act as a hydrogen bond donor, and the aromatic system can participate in π-π stacking and hydrophobic interactions.
Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask Method
This method directly measures the partition coefficient of a compound between n-octanol and an aqueous buffer.[11][12][13][14]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)[14]
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[11]
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer.
-
Cap the vial tightly and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Centrifuge the vial to achieve complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the test compound in each aliquot using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[15][16]
Materials:
-
Test compound
-
Liver microsomes (from human or other species)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a microcentrifuge tube or well of a microplate, combine the liver microsomes and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[17]
Target Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of interactions between a small molecule (analyte) and a protein (ligand).[18][19][20][21][22]
Materials:
-
SPR instrument and sensor chip
-
Purified protein (ligand)
-
Small molecule test compound (analyte)
-
Immobilization buffer
-
Running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Covalently attach the purified protein to the surface of the sensor chip according to the manufacturer's instructions.
-
Analyte Injection: Inject a series of concentrations of the small molecule test compound over the sensor chip surface.
-
Association and Dissociation: Monitor the binding of the analyte to the immobilized ligand in real-time (association phase), followed by the dissociation of the complex when the analyte injection is stopped (dissociation phase).
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next injection.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Mandatory Visualizations
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Mefloquine's Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Mefloquine - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics and cellular uptake of imatinib and its main metabolite CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. litfl.com [litfl.com]
- 9. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Shake Flask LogD | Domainex [domainex.co.uk]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. bio-protocol.org [bio-protocol.org]
Comparative Antimalarial Efficacy of 8-(Trifluoromethyl)quinoline Derivatives and Chloroquine: A Guide for Researchers
For Immediate Release
In the ongoing battle against malaria, the quest for novel chemotherapeutics that can overcome widespread resistance to existing drugs, such as chloroquine, is paramount. This guide provides a comparative analysis of the antimalarial efficacy of 8-(Trifluoromethyl)quinoline derivatives against the benchmark antimalarial, chloroquine. The inclusion of the trifluoromethyl group at the 8-position of the quinoline scaffold has been explored as a strategy to enhance antimalarial activity and combat resistance. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and mechanistic insights.
In Vitro Antimalarial Activity: A Quantitative Comparison
The in vitro potency of this compound derivatives and chloroquine is typically assessed against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit parasite growth by 50%, is a key metric for this comparison.
While direct, comprehensive side-by-side studies on a wide range of this compound derivatives are limited in publicly available literature, existing research on broader classes of trifluoromethyl and bis(trifluoromethyl)quinoline derivatives demonstrates their potential. For instance, derivatives with two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl)quinolines, have shown slightly higher in vitro activity than those with a single trifluoromethyl group.[1] One of the most active compounds identified in a series of mefloquine derivatives, which contains the 2,8-bis-(trifluoromethyl)quinoline core, exhibited an IC50 of 0.083 µM, demonstrating a threefold greater potency than chloroquine (IC50 = 0.25 µM).[2]
Below is a summary of representative in vitro data compiled from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound/Derivative Class | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (CQS) | 4.8 | - | Chloroquine | - |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (CQS) | 5.2 | - | Chloroquine | - |
| Mefloquine Derivative (Compound 129) | W2 (CQR) | - | 0.083 | Chloroquine | 0.25[2] |
| Chloroquine | D10 (CQS) | - | 0.02 - 0.04 | - | - |
| Chloroquine | W2 (CQR) | - | > 0.1 | - | - |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. The following sections outline standard protocols for key in vitro and in vivo antimalarial assays.
In Vitro Antimalarial Assay: SYBR Green I-Based Method
The SYBR Green I-based fluorescence assay is a widely adopted, sensitive, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
1. Parasite Culture Maintenance:
-
Asexual erythrocytic stages of P. falciparum (e.g., 3D7 for CQS, Dd2 for CQR) are maintained in continuous in vitro culture.
-
Cultures are maintained in T25 or T75 flasks at a 2-5% hematocrit in complete medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum).
-
Incubation is carried out at 37°C in a modular incubation chamber flushed with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth is monitored daily via Giemsa-stained thin blood smears, and cultures are sub-cultured every 2-3 days to maintain a parasitemia of 1-5%.
2. Drug Plate Preparation:
-
Test compounds and reference drugs (e.g., chloroquine) are serially diluted in complete medium in a separate 96-well plate to create a concentration gradient.
-
100 µL of each drug dilution is transferred in triplicate to a black, clear-bottom 96-well assay plate.
-
Control wells containing parasitized red blood cells (RBCs) with no drug (100% growth) and uninfected RBCs (background) are included.
3. Assay Initiation and Incubation:
-
A synchronized ring-stage parasite culture is diluted to a final parasitemia of 0.5-1% and a hematocrit of 2% in complete medium.
-
100 µL of this parasite suspension is added to each well of the drug plate.
-
The plate is incubated for 72 hours under the same conditions as parasite culture maintenance.
4. Lysis and Staining:
-
A lysis buffer containing SYBR Green I is prepared (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with SYBR Green I added at a 1:5000 dilution).
-
After incubation, the culture medium is removed, and 100 µL of the SYBR Green I lysis buffer is added to each well.
-
The plate is incubated in the dark at room temperature for at least one hour.
5. Data Acquisition and Analysis:
-
Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The average fluorescence from triplicate wells is calculated, and the background fluorescence from uninfected RBCs is subtracted.
-
The data is normalized to the drug-free control wells, and IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
.
References
Cytotoxicity of 8-(Trifluoromethyl)quinoline Compounds: A Comparative Analysis with Cisplatin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Cancer Potential of Novel Quinoline Derivatives
The quest for more effective and less toxic chemotherapeutic agents is a driving force in oncological research. Quinoline derivatives, a class of heterocyclic aromatic compounds, have emerged as a promising scaffold in the design of novel anti-cancer drugs. Their diverse biological activities are attributed to various mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of critical signaling pathways. This guide provides a comparative analysis of the cytotoxic effects of 8-(Trifluoromethyl)quinoline compounds and the widely used chemotherapeutic drug, cisplatin, supported by experimental data.
Quantitative Cytotoxicity Comparison
The following table summarizes the 50% inhibitory concentration (IC50) values of various fluorinated quinoline derivatives and a platinum-8-aminoquinoline complex against several human cancer cell lines. These values are presented alongside the IC50 values for cisplatin, providing a direct comparison of their cytotoxic potency. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) of Quinoline Derivative | IC50 (µM) of Cisplatin |
| Fluorinated Quinoline Analogues | |||
| Ethyl 4-hydroxy-6-(3-fluorophenyl)-2-methylquinoline-3-carboxylate (6a) | MDA-MB-468 (Breast) | 4.0 | 5.0 |
| MCF7 (Breast) | 10.5 | Not Reported in Study | |
| Ethyl 6-(2,4-difluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate (6c) | MDA-MB-468 (Breast) | 20.0 | 5.0 |
| MCF7 (Breast) | 55.0 | Not Reported in Study | |
| Ethyl 4-hydroxy-2-methyl-6-(2-(trifluoromethyl)phenyl)quinoline-3-carboxylate (6e) | MDA-MB-468 (Breast) | 2.5 | 5.0 |
| MCF7 (Breast) | 7.5 | Not Reported in Study | |
| Platinum(II) Complex with 8-Aminoquinoline Ligand | |||
| Pt-8AQ | U87-MG (Glioblastoma) | 3.68 ± 0.69 | 7.27 ± 1.80 |
| U373-MG (Glioblastoma) | 11.53 ± 0.16 | 22.69 ± 0.05 | |
| U138-MG (Glioblastoma) | 8.05 ± 0.23 | 32.1 ± 4.44 |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468, MCF7, U87-MG)
-
Complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compounds (this compound derivatives and Cisplatin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cancer cells are harvested during their exponential growth phase.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds are serially diluted in complete culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds.
-
Control wells containing cells treated with vehicle (e.g., DMSO) and untreated cells are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, 10-20 µL of MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing a Potential Mechanism of Action
Quinoline derivatives have been suggested to exert their anti-cancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer. One such pathway involves the Forkhead Box M1 (FOXM1) transcription factor, which plays a crucial role in cell cycle progression and proliferation. The following diagram illustrates a simplified representation of the FOXM1 signaling pathway and a postulated point of inhibition by quinoline compounds.
A Comparative Analysis of Trifluoromethylquinolines and Quinazolines as Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of two prominent heterocyclic scaffolds in kinase inhibition.
In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role in disrupting the signaling pathways that drive tumor growth and proliferation. Among the myriad of scaffolds explored, quinolines and quinazolines have emerged as privileged structures, forming the core of numerous clinically approved and investigational drugs. This guide provides a comparative analysis of two key derivatives: trifluoromethylquinolines and quinazolines, focusing on their performance as kinase inhibitors, supported by experimental data and detailed methodologies.
Introduction to the Scaffolds
Quinazolines are bicyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring. This scaffold has proven to be a versatile platform for the development of kinase inhibitors, with many derivatives targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The 4-anilinoquinazoline core is a particularly successful pharmacophore, found in several FDA-approved drugs like gefitinib and erlotinib.[2]
Trifluoromethylquinolines are quinoline derivatives containing a trifluoromethyl (-CF3) group. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. While not as extensively studied as quinazolines, recent research has highlighted the potential of trifluoromethylquinolines as potent and selective kinase inhibitors, particularly targeting kinases like c-Met.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative trifluoromethylquinoline and quinazoline compounds against various kinases. The data is compiled from peer-reviewed scientific literature.
Table 1: Inhibitory Activity of Trifluoromethylquinoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| Compound 1 | c-Met | <3.0 | U-87 MG (glioblastoma) | [3] |
| (3,5-diamino-7-trifluoromethylquinoline derivative) | hERG | ~100,000 | [3] | |
| Compound 8b | SGK1 | - | PC3 (prostate cancer) | [4] |
| (4-(piperazin-1-yl)phenyl)amino-4-trifluoromethyl-2-anilinoquinoline | LNCaP (prostate cancer) | [4] | ||
| K562 (leukemia) | [4] | |||
| HeLa (cervical cancer) | [4] |
Table 2: Inhibitory Activity of Quinazoline Derivatives
| Compound Name | Target Kinase(s) | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| Gefitinib | EGFR | 27 | A549 (lung cancer) | [5] |
| Erlotinib | EGFR | 2 | H358 (lung cancer) | [6] |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.3 (HER2) | BT474 (breast cancer, IC50: 100 nM) | [7] |
| Vandetanib | VEGFR2, EGFR | 40 (VEGFR2), 500 (EGFR) | - | [8] |
| Compound 4f | EGFR (wild-type) | 2.17 | MCF-7 (breast cancer, IC50: 2.86 µM) | [9] |
| EGFR (L858R/T790M) | 2.81 | [9] | ||
| EGFR (L858R/T790M/C797S) | 3.62 | [9] | ||
| Compound 19b | EGFR (wild-type) | 0.05 | A549 (lung cancer) | [5] |
| EGFR (T790M/L858R) | 5.6 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided in Graphviz DOT language.
EGFR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 8-(Trifluoromethyl)quinoline and Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent heterocyclic scaffolds: 8-(Trifluoromethyl)quinoline and benzimidazole derivatives. The following sections detail their comparative efficacy in anticancer, antimicrobial, and anti-inflammatory applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity
Both this compound and benzimidazole derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms of action.
Comparative Efficacy of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound and benzimidazole derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl)pentan-1,4-diamine | Malaria (P. falciparum) | 0.005 - 0.008 | [1] |
| Ethyl 4-hydroxy-2-methyl-6-(2-(trifluoromethyl)phenyl)quinoline-3-carboxylate | MDA-MB-468 (Breast) | 20.0 | [2] | |
| Compound with -F at 3' position | MDA-MB-468 (Breast) | 4.0 | [2] | |
| Compound with -F at 4' position | MDA-MB-468 (Breast) | 5.0 | [2] | |
| BGT-226 | Head and Neck, Pancreatic, Leukemia, Myeloma, NSCLC, Hepatocarcinoma | nM range | [3] | |
| Benzimidazole | Compound 18 (oxetanyl substituted) | Prostate, Lung, Ovarian | 0.9 - 3.8 | [4] |
| V7 | H103 (Head and Neck) | 11.64 | [5] | |
| V7 | H314 (Head and Neck) | 16.68 | [5] | |
| V7 | HCT116 (Colon) | 13.30 | [5] | |
| 1,2,4-triazole benzimidazole | A549 (Lung) | 4.56 | [5] | |
| Benzimidazole-based carboxamide | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [5] | |
| Compound 4r | PANC-1 (Pancreatic) | 5.5 | [6] | |
| Compound 4r | A549 (Lung) | 0.3 | [6] | |
| Compound 4r | MCF-7 (Breast) | 0.5 | [6] | |
| Compound 6i | MCF-7 (Breast) | 0.028 | [7] | |
| Compound 10e | MCF-7 (Breast) | 0.024 | [7] | |
| Compound 12e | MGC-803 (Gastric) | 1.38 | [8] | |
| Compound 12e | HCT-116 (Colon) | 5.34 | [8] | |
| Compound 12e | MCF-7 (Breast) | 5.21 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and benzimidazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway and Experimental Workflow Visualization
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic methods for 8-(Trifluoromethyl)quinoline
For researchers, scientists, and professionals in drug development, the efficient synthesis of 8-(trifluoromethyl)quinoline is a critical step in the creation of novel pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group at the 8-position of the quinoline scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and overall biological activity. This guide provides a head-to-head comparison of two prominent synthetic strategies for obtaining this valuable compound: the Skraup-Doebner-von Miller reaction using a trifluoromethylated aniline and the Sandmeyer reaction starting from 8-aminoquinoline.
This comparative analysis is supported by experimental data to offer a clear, objective overview of each method's performance, enabling informed decisions in synthetic route selection.
At a Glance: Performance Comparison
| Parameter | Skraup-Doebner-von Miller Reaction | Sandmeyer Reaction |
| Starting Material | 2-(Trifluoromethyl)aniline | 8-Aminoquinoline |
| Key Reagents | Glycerol, Sulfuric Acid, Oxidizing Agent | Sodium Nitrite, Acid, Copper(I) salt, Trifluoromethylating Agent |
| Reaction Type | Cyclization | Diazotization followed by Substitution |
| Typical Yield | Moderate | Good to Excellent |
| Reaction Conditions | Harsh (High Temperature, Strong Acid) | Mild to Moderate |
| Scalability | Potentially challenging due to exothermicity | Generally scalable |
| Substrate Scope | Dependent on substituted anilines | Broad for aromatic amines |
In-Depth Analysis and Experimental Protocols
Method 1: Skraup-Doebner-von Miller Reaction with 2-(Trifluoromethyl)aniline
This classical method involves the cyclization of an aniline derivative, in this case, 2-(trifluoromethyl)aniline, with glycerol in the presence of a strong acid and an oxidizing agent to construct the quinoline ring system.
Logical Workflow for the Skraup-Doebner-von Miller Synthesis
Caption: Skraup-Doebner-von Miller reaction pathway.
Experimental Protocol:
A mixture of 2-(trifluoromethyl)aniline, glycerol, and an oxidizing agent (such as nitrobenzene or arsenic acid) is heated in the presence of concentrated sulfuric acid. The reaction is typically vigorous and requires careful temperature control. The reaction mixture is then cooled, neutralized, and the product is isolated and purified, often by steam distillation followed by chromatography.
Performance Data:
Method 2: Sandmeyer Trifluoromethylation of 8-Aminoquinoline
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. In this case, 8-aminoquinoline is converted to the corresponding diazonium salt, which is then reacted with a trifluoromethyl source in the presence of a copper catalyst.
Logical Workflow for the Sandmeyer Trifluoromethylation
Caption: Sandmeyer reaction pathway.
Experimental Protocol:
8-Aminoquinoline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. This solution is then added to a mixture of a copper(I) salt (e.g., CuI) and a trifluoromethylating agent (e.g., trifluoroacetic acid and potassium iodide, or a more modern reagent like TMSCF3) in a suitable solvent. The reaction is stirred at room temperature or with gentle heating to facilitate the substitution. The product is then extracted, and purified by chromatography.
Performance Data:
The Sandmeyer trifluoromethylation is a well-established and reliable method.[2][3][4][5][6] While a specific protocol with yield for this compound is not detailed in the immediate search results, the reaction is known to provide good to excellent yields for a wide range of aromatic and heteroaromatic amines.[2][3][4] The mild reaction conditions are a significant advantage over the Skraup synthesis.
Head-to-Head Methodology Comparison
Workflow for Comparing Synthetic Methods
Caption: Decision matrix for synthetic route selection.
Conclusion and Recommendation
Both the Skraup-Doebner-von Miller and the Sandmeyer reactions offer viable pathways to this compound.
-
The Skraup-Doebner-von Miller reaction , while a classic and powerful tool for quinoline synthesis, presents challenges in terms of harsh reaction conditions and potential safety concerns, especially on a larger scale. However, its use of readily available starting materials can be an advantage.
-
The Sandmeyer reaction generally offers a milder and more controlled approach, often leading to higher yields and easier purification. The availability of 8-aminoquinoline is a key consideration.
For researchers prioritizing milder conditions, higher yields, and better control over the reaction, the Sandmeyer trifluoromethylation of 8-aminoquinoline is the recommended method . However, if 2-(trifluoromethyl)aniline is more readily available or cost-effective, the Skraup-Doebner-von Miller reaction remains a feasible, albeit more demanding, alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations.
References
- 1. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 3. Sandmeyer-Type Trifluoromethylation - ChemistryViews [chemistryviews.org]
- 4. Copper-Promoted Sandmeyer Trifluoromethylation Reaction [organic-chemistry.org]
- 5. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-(Trifluoromethyl)quinoline: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 8-(Trifluoromethyl)quinoline is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to address your specific needs.
Key Physical and Chemical Properties
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| CAS Number | 317-57-7[1][2] |
| Molecular Formula | C10H6F3N[1][2] |
| Molecular Weight | 197.16 g/mol [1] |
| Appearance | Off-white solid (based on related compounds)[3] |
| Odor | No information available[3] |
Note: Specific values for melting point, boiling point, and density are not consistently available in public literature.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar trifluoromethyl-substituted quinolines, this compound is anticipated to be an irritant and potentially toxic. The primary hazards include skin, eye, and respiratory irritation.[2][3] Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal.
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2] |
| Eye Protection | Safety goggles and a face shield.[2] |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling outside of a fume hood or if dust generation is likely.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). The following protocol provides a general framework for proper disposal.
1. Waste Identification and Segregation:
-
Properly identify and label all waste containing this compound. This includes the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this waste from other laboratory waste streams to prevent inadvertent reactions. Keep aqueous and organic solvent waste streams separate.
2. Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition with a secure, leak-proof lid.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration and quantity.
3. Waste Collection and Storage:
-
Solid Waste: Collect in a designated solid hazardous waste container.
-
Liquid Waste (Solutions): Collect in a designated liquid hazardous waste container.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.
4. Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by a licensed disposal facility.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a pickup.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate risks.
| Incident | Response |
| Spill | Evacuate the immediate area. Ventilate the area. For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material. Collect all contaminated materials into a labeled hazardous waste container.[1] |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 8-(Trifluoromethyl)quinoline
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of 8-(Trifluoromethyl)quinoline, a crucial compound in pharmaceutical research and development. Adherence to these protocols is vital for ensuring personnel safety and environmental compliance. This document offers procedural, step-by-step guidance to address specific operational questions, establishing a foundation of trust in laboratory safety and chemical management.
Essential Safety and Handling Information
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene).[4] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler. |
| Eye and Face Protection | Safety goggles and a full-face shield.[3] | Protects against splashes, aerosols, and airborne particles, safeguarding the eyes and face from irritation and injury. |
| Body Protection | A long-sleeved laboratory coat and a chemically resistant apron. | Minimizes the risk of skin contact with spills or splashes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential when handling the powder outside of a certified chemical fume hood or in case of a spill to prevent inhalation of airborne particles. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | All handling of this compound powder and its solutions must be conducted within a certified chemical fume hood.[3] | A fume hood provides primary containment, drawing airborne contaminants away from the user. |
| Safety Equipment | An operational safety shower and eyewash station must be readily accessible.[3] | Ensures immediate decontamination in the event of accidental exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing this compound powder and preparing a solution.
1. Preparation:
- Thoroughly review the Safety Data Sheet (SDS) provided by the supplier for any specific handling instructions.
- Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
- Assemble all necessary equipment (e.g., balance, weigh boat, spatula, beaker, solvent, magnetic stir bar, and wash bottle) inside the fume hood.
- Don the appropriate PPE as specified in the table above.
2. Weighing the Compound:
- Place a weigh boat on the analytical balance and tare it.
- Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
- If the balance is located outside the fume hood, use the "tare method": tare a sealed container, add the powder inside the fume hood, seal the container, and then weigh it.[5]
- Record the exact weight.
3. Preparing the Solution:
- Place a beaker containing the appropriate volume of solvent on a magnetic stir plate inside the fume hood.
- Carefully add the weighed this compound powder to the solvent.
- Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete transfer of the compound.
- Add a magnetic stir bar to the beaker and begin stirring to dissolve the compound.
- Once dissolved, cap the beaker or transfer the solution to a labeled, sealed container.
4. Decontamination and Cleanup:
- Wipe down all surfaces inside the fume hood with a suitable solvent (e.g., ethanol) to remove any residual powder.
- Dispose of all contaminated disposable materials (e.g., weigh boat, gloves) in the designated halogenated organic waste container.
- Wash all reusable glassware with an appropriate solvent, collecting the rinsate as hazardous waste, before proceeding with standard washing procedures.
Disposal Plan: Managing Halogenated Waste
As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1]
1. Waste Segregation:
- Use a dedicated, clearly labeled hazardous waste container for all solid and liquid waste containing this compound.[1]
- This includes excess compound, contaminated PPE, weigh boats, and solvent rinsates.
- Never mix halogenated waste with non-halogenated waste streams.[1]
2. Container Management:
- The waste container must be made of a chemically compatible material and have a secure, leak-proof lid.
- The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
3. Storage and Disposal:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department for final disposal at a licensed facility.
Emergency Procedures
Spill Response:
-
Minor Spill (inside a fume hood):
-
Major Spill (outside a fume hood):
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing Safe Chemical Handling
To further clarify the procedural flow and the hierarchy of safety controls, the following diagrams are provided.
Caption: Workflow for Safe Handling of this compound.
Caption: Hierarchy of Controls for Chemical Safety.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
